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  • Product: 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
  • CAS: 84201-40-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine (Oltipraz Metabolite M2)

Executive Summary 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine, commonly referred to in literature as Oltipraz Metabolite M2 or Metabolite III, is a highly active [1]. Originally identified as a major in vivo clear...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine, commonly referred to in literature as Oltipraz Metabolite M2 or Metabolite III, is a highly active [1]. Originally identified as a major in vivo clearance product of the chemopreventive agent oltipraz, M2 has garnered significant attention for its distinct mechanistic profile, which diverges substantially from its parent compound. While oltipraz is characterized by its reactive dithiolethione ring, M2 lacks this moiety, resulting in unique interactions with cellular kinases, nuclear receptors, and [2]. This whitepaper provides an in-depth analysis of M2's chemical properties, its metabolic generation, and its multifaceted roles in metabolic regulation, angiogenesis suppression, and antiretroviral activity.

Chemical Structure and Physicochemical Properties

M2 is characterized by a stable pyrrolo[1,2-a]pyrazine core substituted with a methyl group at the 7-position and methylthio groups[1]. The absence of the dithiolethione ring found in oltipraz confers distinct pharmacokinetic and pharmacodynamic properties, notably reducing non-specific redox toxicities while [3].

Table 1: Physicochemical Properties of M2
PropertyValue
IUPAC Name 7-methyl-6,8-bis(methylsulfanyl)pyrrolo[1,2-a]pyrazine
CAS Number 84201-40-1
Molecular Formula C10H12N2S2
Molecular Weight 224.35 g/mol
Melting Point 66 °C
Topological Polar Surface Area (TPSA) 67.9 Ų
XLogP3 3.1

(Data synthesized from PubChem CID 128585[1] and Echemi[4])

Metabolic Generation from Oltipraz

The in vivo conversion of oltipraz to M2 is extensive and represents a critical step in the drug's pharmacological activation for specific systemic indications. The metabolic pathway involves the opening of the dithiolethione ring, followed by reduction, recyclization into the pyrrolopyrazine core, and [2].

MetabolicPathway Oltipraz Oltipraz (Dithiolethione) RingOpening Ring Opening & Reduction Oltipraz->RingOpening in vivo metabolism Recyclization Recyclization & Methylation RingOpening->Recyclization M2 Metabolite M2 (Pyrrolopyrazine) Recyclization->M2

In vivo metabolic conversion of Oltipraz to Metabolite M2.

Pharmacological Mechanisms & Experimental Workflows

Metabolic Regulation: AMPK Activation and LXRα Inhibition

M2 plays a pivotal role in hepatic lipid metabolism. It acts as a dual modulator: it is a potent activator of AMP-activated protein kinase (AMPK) and an [5]. By inducing the phosphorylation of AMPK, M2 enhances mitochondrial fuel oxidation. Concurrently, its inhibition of LXRα suppresses lipogenesis, making it a highly valuable compound for research into[6].

Experimental Protocol: Assessing AMPK Phosphorylation and LXRα Activity Rationale: To validate M2's metabolic efficacy, a dual-assay system is required. Western blotting confirms AMPK activation via phosphorylation status, while a luciferase reporter assay quantifies LXRα transcriptional repression. This ensures the observed lipid reduction is causally linked to specific target engagement.

  • Cell Culture & Treatment: Culture HepG2 hepatocytes in DMEM supplemented with 10% FBS. Starve cells in serum-free media for 12 hours prior to treatment to establish a baseline. Treat cells with varying concentrations of M2 (e.g., 10, 25, 50 μM) or vehicle (DMSO) for 24 hours.

  • Protein Extraction: Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (crucial for preserving the transient p-AMPK signal).

  • Western Blotting (AMPK): Resolve 30 μg of total protein on a 10% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with primary antibodies against p-AMPK (Thr172) and total AMPK. Normalize p-AMPK signals to total AMPK to determine the true activation fold-change.

  • Reporter Assay (LXRα): Co-transfect HepG2 cells with an LXR-response element (LXRE)-driven luciferase reporter plasmid and a Renilla control plasmid (for transfection efficiency normalization). Post-transfection, treat with an LXR agonist (e.g., T0901317) in the presence or [7]. Measure luminescence using a dual-luciferase assay system to quantify specific LXRα inhibition.

Anti-Angiogenic and Anti-Tumor Effects: HIF-1α Suppression

M2 exhibits significant anti-angiogenic properties by inhibiting the induction of [8]. Unlike traditional inhibitors that target HIF-1α for proteasomal degradation, M2 prevents its de novo synthesis. This is achieved by facilitating the maturation of specific microRNAs, primarily miR-199a-5p and miR-20a, which bind to the 3'-UTR of HIF-1α mRNA and [9].

HIF1Pathway M2 Oltipraz Metabolite M2 miRNA_prec Precursor miRNAs (pre-miR-199a-5p / pre-miR-20a) M2->miRNA_prec Facilitates Maturation miRNA_mat Mature miRNAs (miR-199a-5p / miR-20a) miRNA_prec->miRNA_mat Dicer Processing HIF1a_mRNA HIF-1α mRNA miRNA_mat->HIF1a_mRNA Binds 3'-UTR HIF1a_Prot HIF-1α Protein (Translational Repression) HIF1a_mRNA->HIF1a_Prot Inhibits De Novo Synthesis

M2-mediated suppression of HIF-1α via microRNA maturation.

Experimental Protocol: Quantification of HIF-1α Repression and miRNA Maturation Rationale: This workflow isolates the translational repression mechanism by confirming that HIF-1α mRNA levels remain constant while protein levels drop, concurrently measuring the increase in mature miRNAs to prove causality.

  • Hypoxia Induction: Culture HCT116 colon cancer cells. Induce hypoxia using a hypoxia chamber (1% O2) or chemically via CoCl2 (100 μM) for 4-8 hours, in the[8].

  • HIF-1α Protein Quantification: Perform Western blotting on nuclear extracts using an anti-HIF-1α antibody. M2 treatment should yield a dose-dependent decrease in HIF-1α [9].

  • miRNA RT-qPCR: Extract total RNA using a reagent optimized for small RNAs (e.g., TRIzol). Perform stem-loop reverse transcription specific for mature miR-199a-5p and miR-20a. Quantify using TaqMan qPCR assays, normalizing to U6 snRNA.

  • De Novo Synthesis Validation (Self-Validating Step): Perform a [35S]-methionine pulse-labeling assay. Immunoprecipitate HIF-1α to confirm that M2 decreases the incorporation of the radiolabel into newly synthesized HIF-1α, verifying translational inhibition rather than [8].

Antiretroviral Activity: HIV-1 Inhibition

While the parent drug oltipraz inhibits HIV-1 reverse transcriptase early in the viral life cycle, M2 inhibits viral replication at a step[2]. M2 acts as a non-toxic inhibitor of Long Terminal Repeat [3]. This differential mechanism highlights the importance of oltipraz metabolism in its overall antiretroviral efficacy and suggests M2 as a distinct scaffold for post-integration HIV-1 inhibitors.

Table 2: Comparative Pharmacodynamics (Oltipraz vs. M2)
FeatureOltipraz (Parent)M2 (Metabolite III)
Core Structure DithiolethionePyrrolopyrazine
HIV-1 Target Stage Early (Reverse Transcriptase)Late (Post-integration, LTR-driven)
In Vitro ED50 (HIV-1) ~10 μM~14 - 25 μM
HIF-1α Inhibition Yes (via M2 conversion)Yes (Direct, via miRNA maturation)

(Data synthesized from Prochaska et al.[2] and Fleury et al.[3])

Conclusion

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine (M2) is far more than a mere byproduct of oltipraz clearance. It is a highly active pharmacological entity with a unique structural profile that dictates its specific interactions with cellular signaling pathways. By dually targeting AMPK and LXRα, and by modulating miRNA-mediated translational repression of HIF-1α, M2 presents a versatile and highly targeted scaffold for the development of therapeutics addressing metabolic disorders, viral infections, and angiogenesis-dependent pathologies.

References

  • PubChem. "Compound Summary for CID 128585, 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine." National Center for Biotechnology Information. URL:[Link]

  • Kang, S. G., et al. "Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction." Carcinogenesis, vol. 33, no. 3, 2012, pp. 661-669. URL:[Link]

  • Prochaska, H. J., et al. "Inhibition of human immunodeficiency virus type 1 replication by 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, an in vivo metabolite of oltipraz." Molecular Pharmacology, vol. 48, no. 1, 1995, pp. 15-20. URL:[Link]

  • Fleury, M. B., et al. "Toward an understanding of the schistosomicidal effect of 4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione (oltipraz)." Biochemical Pharmacology, 1991. URL:[Link]

  • Kim, T. H., et al. "An active metabolite of oltipraz (M2) increases mitochondrial fuel oxidation and inhibits lipogenesis in the liver by dually activating AMPK." British Journal of Pharmacology, vol. 171, no. 1, 2014, pp. 204-216. URL:[Link]

Sources

Exploratory

Unlocking the Pyrrolo[1,2-a]pyrazine Scaffold: Mechanism of Action of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The pyrrolo[1,2-a]pyrazine core is increasingly recog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pyrrolo[1,2-a]pyrazine core is increasingly recognized as a privileged scaffold in modern medicinal chemistry, offering a unique three-dimensional conformation that interacts with diverse biological targets. Among its most pharmacologically significant derivatives is 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine —commonly referred to as M2 or Metabolite III . Originally identified as the major in vivo rearranged metabolite of the cancer chemopreventive agent oltipraz[1], M2 exhibits a distinct pharmacological profile independent of its parent compound.

As a Senior Application Scientist, I have structured this guide to dissect the triad of M2's primary mechanisms: metabolic reprogramming via AMPK activation, anti-angiogenic effects via microRNA-mediated HIF-1α suppression, and post-integration antiviral activity. Furthermore, this whitepaper provides self-validating experimental protocols to ensure rigorous reproducibility in your own laboratory settings.

Biotransformation and Scaffold Significance

When administered to mammalian species, the 1,2-dithiole-3-thione ring of oltipraz undergoes extensive biotransformation. The primary metabolic pathway involves the opening of the dithiolethione ring, reduction, recyclization, and subsequent methylation to yield the stable pyrrolopyrazine structure of M2[2].

Unlike oltipraz, which primarily acts as a direct Nrf2 activator and reverse transcriptase inhibitor, the structural rearrangement into the pyrrolo[1,2-a]pyrazine scaffold shifts the molecule's binding affinity. The steric bulk and electron distribution of the bis(methylthio) groups at the 6 and 8 positions, combined with the 7-methyl substitution, create a highly specific pharmacophore capable of modulating kinase cascades and post-transcriptional RNA networks[3].

Core Mechanisms of Action

Metabolic Reprogramming via the AMPK/LXRα Axis

Liver steatosis and metabolic syndrome are driven by an imbalance between lipogenesis and mitochondrial fuel oxidation. M2 acts as a potent metabolic regulator by dually modulating the AMP-activated protein kinase (AMPK) pathway[4].

M2 does not directly bind to AMPK. Instead, it alters the cellular energy charge (increasing the AMP/ATP ratio) and concurrently stimulates Liver Kinase B1 (LKB1). LKB1 subsequently phosphorylates AMPK at the Thr172 residue. Once activated, AMPK exerts a dual effect: it upregulates genes responsible for mitochondrial DNA replication and oxygen consumption, while simultaneously repressing Liver X Receptor-alpha (LXRα), a master transcription factor for de novo lipogenesis[1].

G M2 7-Methyl-6,8-bis(methylthio) pyrrolo[1,2-a]pyrazine (M2) LKB1 LKB1 Kinase Activation M2->LKB1 Stimulates AMP Elevated AMP/ATP Ratio M2->AMP Modulates AMPK AMPK Phosphorylation (Active) LKB1->AMPK Phosphorylates Thr172 AMP->AMPK Allosteric Activation LXR LXRα Repression AMPK->LXR Inhibits Mito Mitochondrial Fuel Oxidation AMPK->Mito Upregulates Lipo Inhibition of Lipogenesis LXR->Lipo Downregulates Target Genes

Fig 1: AMPK activation and downstream metabolic reprogramming by M2.

Post-Transcriptional Repression of HIF-1α

Hypoxia-inducible factor-1α (HIF-1α) is a critical driver of tumor angiogenesis. While many HIF-1α inhibitors function by promoting the proteasomal degradation of the protein via the von Hippel-Lindau (VHL) pathway, M2 operates through a highly specific post-transcriptional mechanism[3].

M2 induces the expression of specific microRNAs, primarily miR-199a-5p and miR-20a . These miRNAs bind directly to the 3'-untranslated region (3'-UTR) of the HIF-1α mRNA transcript. This binding event recruits the RNA-induced silencing complex (RISC), which physically blocks the de novo translation of HIF-1α without altering its ubiquitination or degradation rates[5].

HIF1A M2 M2 Metabolite miRNA Induction of miR-199a-5p & miR-20a M2->miRNA Upregulates mRNA HIF-1α mRNA 3'-UTR Binding miRNA->mRNA Targets Translation Blockade of de novo Translation mRNA->Translation Induces HIF1A Reduced HIF-1α Protein Levels Translation->HIF1A Prevents Synthesis Angio Suppression of Tumor Angiogenesis HIF1A->Angio Attenuates

Fig 2: Post-transcriptional repression of HIF-1α via M2-induced microRNAs.

Post-Integration Antiviral Disruption (HIV-1)

In the context of virology, M2 (Metabolite III) demonstrates a unique capacity to inhibit HIV-1 replication. While the parent drug oltipraz inhibits the early stages of the viral life cycle (specifically reverse transcriptase), M2 is inactive against reverse transcriptase. Instead, it disrupts viral replication at a step distal to the integration of the viral genome into host DNA[2]. It effectively inhibits long terminal repeat (LTR)-driven expression in chronically infected cell lines, highlighting the scaffold's potential for targeting latent viral reservoirs[6].

Quantitative Pharmacodynamic Profiling

To assist in dose-response planning for in vitro assays, the following table synthesizes the quantitative efficacy of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine across its primary biological targets.

Biological Target / AssayCell Line ModelObserved EffectEffective Concentration (IC50/ED50)Source
AMPK Phosphorylation HepG2 (Human Hepatoma)>2.5-fold increase in p-AMPK10 – 30 μMKim et al.[4]
HIF-1α Inhibition HCT116 (Colon Carcinoma)>70% reduction in de novo synthesis10 – 50 μMChoi et al.[5]
HIV-1 Replication ACH-2 (T-cell Lymphoma)Inhibition of post-integration LTR~25 μM (ED50)Prochaska et al.[2]

Self-Validating Experimental Methodologies

To ensure scientific integrity, simply observing a reduction in protein levels or an increase in phosphorylation is insufficient. The following protocols are designed as self-validating systems , incorporating specific genetic or chemical checkpoints to prove the causality of M2's mechanisms.

Protocol A: Validation of LKB1-Dependent AMPK Activation

Objective: To prove that M2-induced AMPK activation is strictly mediated by upstream LKB1 signaling, rather than direct allosteric binding to AMPK.

  • Cell Culture & Transfection: Seed HepG2 cells at 2×105 cells/well in 6-well plates. Transfect cells with either scrambled control siRNA or LKB1-specific siRNA (50 nM) using Lipofectamine 3000 for 48 hours.

  • Compound Treatment: Treat both the control and LKB1-knockdown groups with 30 μM of M2 for 12 hours.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (NaF and Na3VO4) to preserve phosphorylation states.

  • Immunoblotting: Probe for total AMPK, p-AMPK (Thr172), total LKB1, and β-actin.

  • Self-Validation Logic:

    • Expected Result: In the scrambled siRNA group, M2 will induce a robust p-AMPK band. In the LKB1 siRNA group, the p-AMPK band must be abolished despite M2 treatment.

Protocol B: Verification of De Novo Translation Blockade of HIF-1α

Objective: To definitively prove that M2 reduces HIF-1α levels by halting new protein synthesis via miRNAs, rather than accelerating proteasomal degradation.

  • Hypoxic Induction: Culture HCT116 cells under hypoxic conditions (1% O2) for 4 hours to stabilize baseline HIF-1α levels.

  • Pulse-Chase Labeling: Starve cells of methionine for 1 hour. Introduce [35S]-methionine (100 μCi/mL) to the culture media concurrently with 50 μM M2 treatment.

  • Proteasome Inhibition (The Checkpoint): To half of the M2-treated wells, add 10 μM MG132 (a potent proteasome inhibitor).

  • Immunoprecipitation: After 4 hours, lyse the cells and immunoprecipitate HIF-1α using a specific monoclonal antibody. Resolve via SDS-PAGE and visualize using autoradiography.

  • Self-Validation Logic:

    • Expected Result: Autoradiography will show significantly reduced [35S] incorporation into HIF-1α in M2-treated cells. Crucially, the addition of MG132 will not rescue the HIF-1α protein levels.

References

  • Kim, T. H., Eom, J. S., Lee, C. G., Yang, Y. M., Lee, Y. S., & Kim, S. G. (2013). An active metabolite of oltipraz (M2) increases mitochondrial fuel oxidation and inhibits lipogenesis in the liver by dually activating AMPK. British Journal of Pharmacology, 168(7), 1647-1661.[Link]

  • Choi, H. K., Choi, Y., Park, E. S., Park, S. Y., Lee, S. H., Seo, J., Jeong, J. W., Jeong, L. S., Lee, S. K., & Kang, K. W. (2012). Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction. Carcinogenesis, 33(6), 1148-1156.[Link]

  • Prochaska, H. J., Bornmann, W. G., Baron, P., & Polsky, B. (1995). Inhibition of human immunodeficiency virus type 1 replication by 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, an in vivo metabolite of oltipraz. Molecular Pharmacology, 48(1), 15-20.[Link]

Sources

Foundational

In Vitro Biological Activity of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine: A Comprehensive Technical Guide

Executive Summary 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (CAS No. 84201-40-1), commonly referred to as Oltipraz Metabolite M2 or Metabolite III , is a primary rearranged pyrrolopyrazine metabolite of the chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (CAS No. 84201-40-1), commonly referred to as Oltipraz Metabolite M2 or Metabolite III , is a primary rearranged pyrrolopyrazine metabolite of the chemopreventive agent oltipraz[1]. While its parent compound is recognized for inducing phase II detoxification enzymes and inhibiting human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, Metabolite M2 exhibits a distinct, pleiotropic in vitro pharmacological profile.

This technical whitepaper synthesizes the core in vitro biological activities of M2, focusing on its roles in metabolic regulation (AMPK/LXRα modulation), anti-angiogenic/antitumor activity (HIF-1α repression), and antiviral efficacy (HIV-1 inhibition). By detailing the mechanistic causality and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals evaluating pyrrolo[1,2-a]pyrazine derivatives.

Core Biological Activities & Mechanistic Pathways

Metabolic Regulation: Dual Modulation of AMPK and LXRα

Hepatic steatosis is driven by an imbalance between lipid synthesis and oxidation. M2 acts as a potent metabolic regulator by dually targeting the AMP-activated protein kinase (AMPK) and the Liver X receptor alpha (LXRα)[2].

  • AMPK Activation: M2 induces the phosphorylation of the catalytic α-subunit of AMPK. This activation acts as a cellular energy sensor, shifting the metabolic flux toward mitochondrial fuel oxidation.

  • LXRα Inhibition: Concurrently, M2 functions as a potent inhibitor of LXRα transcriptional activity, downregulating the expression of key lipogenic genes (e.g., SREBP-1c, FAS).

The synergistic causality of these two pathways results in a profound suppression of de novo lipogenesis while accelerating lipid clearance, making M2 a high-value compound for steatohepatitis research.

AMPK_LXR_Pathway M2 7-Methyl-6,8-bis(methylthio) pyrrolo[1,2-a]pyrazine (M2) AMPK AMPK Phosphorylation (Activation) M2->AMPK Activates LXR LXRα Transcriptional Activity (Inhibition) M2->LXR Inhibits Mito Mitochondrial Fuel Oxidation (Upregulated) AMPK->Mito Enhances Lipo Lipogenesis (Downregulated) AMPK->Lipo Suppresses LXR->Lipo Reduces target genes Steatosis Hepatic Steatosis (Alleviated) Mito->Steatosis Reduces lipid accumulation Lipo->Steatosis Prevents lipid synthesis

Diagram 1: Dual modulation of AMPK and LXRα by M2 leading to the alleviation of hepatic steatosis.

Anti-Angiogenic Activity: microRNA-Mediated HIF-1α Repression

Hypoxia-inducible factor-1α (HIF-1α) is a critical transcription factor driving tumor angiogenesis and metastasis. M2 inhibits the induction of HIF-1α by a variety of stimuli (hypoxia, CoCl₂, insulin) without altering HIF-1α transcript levels or its degradation rate[3].

Instead, M2 facilitates the maturation process of specific microRNAs. It increases the levels of precursor forms of miR-199a-5p and miR-20a , leading to elevated mature miRNA levels. These miRNAs bind to the 3'-UTR of HIF-1α mRNA, exerting a translational block that prevents de novo synthesis of the HIF-1α protein, thereby inhibiting cancer cell invasion and migration[3].

HIF1A_Pathway M2 M2 Metabolite Pre_miRNA Precursor miRNAs (199a-5p & 20a) M2->Pre_miRNA Facilitates maturation Mat_miRNA Mature miRNAs (199a-5p & 20a) Pre_miRNA->Mat_miRNA Dicer processing HIF1A_mRNA HIF-1α mRNA Mat_miRNA->HIF1A_mRNA Binds 3' UTR HIF1A_Prot HIF-1α Protein (Translation Blocked) HIF1A_mRNA->HIF1A_Prot Represses synthesis

Diagram 2: M2-induced maturation of miR-199a-5p and miR-20a resulting in HIF-1α translational repression.

Antiviral Properties: HIV-1 Replication Inhibition

Unlike oltipraz, which targets the early stages of the viral life cycle (reverse transcriptase inhibition), M2 disrupts HIV-1 replication at a step distal to viral integration[4]. M2 acts as a non-toxic inhibitor of long terminal repeat (LTR)-driven viral expression. In acutely infected T cell lymphoma cell lines (H9 and CEM), M2 yields an ED₅₀ of approximately 25 µM. When co-administered in vitro with oltipraz, M2 demonstrates significant antiviral synergy, highlighting the compound's potential as a complementary antiretroviral scaffold[4].

Quantitative Data Summary

The following table synthesizes the established in vitro pharmacological metrics for M2 across its primary biological targets.

Biological Target / AssayCell Line / ModelMetricValueMechanistic Note
HIV-1 Replication H9 and CEM T cells (Acute)ED₅₀~25 µMInhibits distal to viral integration[4].
HIV-1 Replication 293.27.2 (Unstimulated)ED₅₀41 ± 4 µMInhibits LTR-driven expression[5].
HIF-1α Induction HCT116 Colon Cancer CellsProtein LevelSignificant ReductionBlocks de novo synthesis via miRNA[3].
AMPK Phosphorylation Hepatocyte ModelsActivationDose-dependentEnhances mitochondrial fuel oxidation[2].
LXRα Activity Hepatocyte ModelsInhibitionPotent RepressionDownregulates lipogenic gene transcription[2].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include intrinsic controls to verify the causality of the observed M2-induced effects.

Protocol 1: In Vitro AMPK Activation & LXRα Repression Assay

Objective: To quantify the dual metabolic regulatory effect of M2 in a hepatocyte model. Causality Rationale: Cells must be serum-starved prior to treatment to establish a baseline of AMPK activity, ensuring that any observed phosphorylation is strictly causally linked to M2 administration rather than growth factors in the serum.

  • Cell Culture & Synchronization: Seed HepG2 cells in 6-well plates at 5×105 cells/well in DMEM with 10% FBS. After 24 hours, wash with PBS and switch to serum-free DMEM for 12 hours to synchronize the cell cycle and lower basal AMPK phosphorylation.

  • Compound Treatment: Treat cells with M2 at varying concentrations (e.g., 10, 25, 50 µM) dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control (0.1% DMSO) and a positive control for AMPK activation (e.g., AICAR, 1 mM).

  • Protein Extraction: After 4 hours of treatment, lyse cells rapidly on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Self-Validation: Phosphatase inhibitors are critical; without them, transient AMPK phosphorylation will be lost during extraction.

  • Western Blotting (AMPK): Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against p-AMPK (Thr172) and total AMPK. Normalize p-AMPK signals to total AMPK.

  • RT-qPCR (LXRα Targets): For LXRα activity, extract total RNA after 24 hours of M2 treatment. Perform RT-qPCR for LXRα target genes (SREBP-1c, FAS). Use GAPDH as an endogenous control.

Protocol 2: HIF-1α Repression & miRNA Quantification Assay

Objective: To validate the suppression of HIF-1α through the maturation of miR-199a-5p and miR-20a. Causality Rationale: CoCl₂ is used as a chemical hypoxia mimetic to stabilize HIF-1α. If M2 reduces HIF-1α protein levels without altering its mRNA levels, it confirms a translational block.

  • Hypoxia Induction: Seed HCT116 cells in 60 mm dishes. Pre-treat cells with M2 (10-50 µM) for 2 hours. Induce HIF-1α by adding CoCl₂ (100 µM) to the medium for 4-6 hours.

  • HIF-1α Protein Analysis: Extract proteins and perform Western blotting using an anti-HIF-1α antibody. Include a CoCl₂-only positive control.

  • RNA Extraction & miRNA RT-qPCR: Extract total RNA using a reagent optimized for small RNAs (e.g., TRIzol). Synthesize cDNA using miRNA-specific stem-loop primers.

  • Precursor vs. Mature miRNA Profiling: Perform qPCR using primer sets specific for the precursor forms (pre-miR-199a) and mature forms (miR-199a-5p). Self-Validation: An increase in mature miRNA coupled with a decrease or stabilization of precursor miRNA confirms that M2 facilitates the Dicer-mediated maturation process[3].

References

  • Title : 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine - PubChem Source : nih.gov URL :[Link]

  • Title : Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction Source : oup.com (Carcinogenesis) URL :[Link]

  • Title : Inhibition of human immunodeficiency virus type 1 replication by 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, an in vivo metabolite of oltipraz Source : nih.gov (Molecular Pharmacology) URL :[Link]

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Exploratory

Discovery and characterization of pyrrolo(1,2-a)pyrazine compounds

An In-Depth Technical Guide to the Discovery and Characterization of Pyrrolo[1,2-a]pyrazine Compounds Introduction The pyrrolo[1,2-a]pyrazine core, a nitrogen-containing fused heterocyclic system, has emerged as a "privi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Characterization of Pyrrolo[1,2-a]pyrazine Compounds

Introduction

The pyrrolo[1,2-a]pyrazine core, a nitrogen-containing fused heterocyclic system, has emerged as a "privileged scaffold" in the field of medicinal chemistry.[1] Its unique three-dimensional structure and synthetic accessibility have established it as a critical foundation for the creation of a wide array of therapeutic agents.[1] Compounds built upon this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and central nervous system (CNS) modulating effects.[1][2] This guide offers a comprehensive technical exploration of the pivotal role of the pyrrolo[1,2-a]pyrazine scaffold in contemporary drug discovery. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, characterization, and therapeutic applications of these versatile compounds, along with the underlying mechanisms of action and the experimental methodologies integral to their evaluation.

Synthetic Strategies: Constructing the Pyrrolo[1,2-a]pyrazine Core

The synthesis of the pyrrolo[1,2-a]pyrazine scaffold is a subject of extensive research, with numerous strategies developed to afford a diverse range of derivatives. These methods can be broadly categorized into several key approaches, each with its own advantages and applications.

Cyclization and Annulation Reactions

A prevalent strategy for constructing the pyrrolo[1,2-a]pyrazine core involves the cyclization of appropriately substituted pyrrole precursors. This approach offers a high degree of control over the final substitution pattern of the heterocyclic system.

A notable example is the synthesis of pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates, which has been achieved through a three-step method.[3] This process begins with the N-alkylation of 5-formylpyrrole-3-carboxylates with bromoacetate. This is followed by the aminoalkenylation of the N-alkoxycarbonylmethyl group using dimethylformamide di-tert-butyl acetal. The final step involves the annulation of the pyrazine ring in the presence of ammonium acetate.[3]

Another innovative approach utilizes the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate.[4] The enaminone precursors are readily prepared by reacting the corresponding alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, or 2-(2-formyl-1H-pyrrol-1-yl)acetophenones with dimethylformamide dimethyl acetal (DMFDMA).[4] This method provides a straightforward and efficient route to a variety of pyrrolo[1,2-a]pyrazine derivatives.

Cascade reactions have also proven to be a powerful tool for the synthesis of this scaffold. A straightforward synthesis of indolizines and pyrrolo[1,2-a]pyrazines has been developed through a cascade condensation/cyclization/aromatization reaction of substituted 2-formyl-N-propargylpyrroles with active methylene compounds.[5] When these pyrrolic analogues are condensed with ammonium acetate, they yield pyrrolo[1,2-a]pyrazines in high yields.[5]

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer an atom-economical and efficient approach to the synthesis of complex molecules from simple starting materials in a single step. The Ugi multi-component reaction, for instance, has been successfully applied to the synthesis of polysubstituted pyrrolopyrazinones.[6] In this reaction, N-(2-oxopropyl)pyrrole-2-carboxylic acids are combined with an isonitrile and an amine to generate a library of diverse pyrrolopyrazinone derivatives.[6]

A highly atom-economical three-component route has also been developed to access novel 3,4-dihydropyrrolo[1,2-a]pyrazine ring systems that are multi-functionalized on the pyrazine unit.[7] This [4+1+1] annulation approach provides access to a new N-fused bicyclic chemical space with two distinct functional groups arranged in a trans manner.[7]

Experimental Protocol: Three-Component Synthesis of a 3,4-Dihydropyrrolo[1,2-a]pyrazine Derivative

This protocol describes a general procedure for the [4+1+1] annulation reaction to synthesize a 3,4-dihydropyrrolo[1,2-a]pyrazine derivative.

Materials:

  • Substituted 1H-pyrrole-2-carbaldehyde

  • Substituted phenacyl bromide

  • Ammonium acetate

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the substituted 1H-pyrrole-2-carbaldehyde (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add the substituted phenacyl bromide (1.0 mmol) and ammonium acetate (1.2 mmol).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3,4-dihydropyrrolo[1,2-a]pyrazine derivative.

  • Characterize the purified compound using NMR, mass spectrometry, and IR spectroscopy.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that is effective at dissolving the reactants and facilitating the reaction. Its boiling point is suitable for reflux conditions.

  • Ammonium Acetate as Nitrogen Source: Ammonium acetate serves as a convenient and inexpensive source of ammonia for the formation of the pyrazine ring.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and annulation steps to proceed at a reasonable rate.

  • Silica Gel Chromatography for Purification: This is a standard and effective method for purifying organic compounds based on their polarity, allowing for the isolation of the desired product from unreacted starting materials and byproducts.

Synthesis Workflow Diagram

G cluster_synthesis Synthetic Strategies for Pyrrolo[1,2-a]pyrazines cluster_cyclization Cyclization Methods cluster_mcr MCR Examples Cyclization Cyclization of Pyrrole Precursors 3-Step 3-Step Synthesis of Dicarboxylates Cyclization->3-Step e.g. Enaminone Enaminone Cyclization Cyclization->Enaminone e.g. Product Pyrrolo[1,2-a]pyrazine Core Cyclization->Product MCR Multi-Component Reactions Ugi Ugi Reaction MCR->Ugi e.g. 3-Component [4+1+1] Annulation MCR->3-Component e.g. MCR->Product Cascade Cascade Reactions Cascade->Product Start Starting Materials (Pyrroles, Aldehydes, etc.) Start->Cyclization Start->MCR Start->Cascade

Caption: Overview of major synthetic routes to the pyrrolo[1,2-a]pyrazine core.

Structural Characterization Techniques

The unambiguous determination of the structure of newly synthesized pyrrolo[1,2-a]pyrazine derivatives is crucial for understanding their structure-activity relationships. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is an indispensable tool for elucidating the molecular structure of pyrrolo[1,2-a]pyrazine compounds.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For example, in the ¹H-NMR spectrum of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the methyl group appears as a doublet due to coupling with the H-6 proton.[8] The protons on the pyridazine and benzene rings appear as distinct doublets, with their coupling constants providing information about their relative positions.[8]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical shifts provide insights into their electronic environment. The chemical shifts of carbonyl carbons in ester groups, for instance, are typically found in the range of 164.5–165.1 ppm.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, which can further aid in structure confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula of a compound.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For example, the IR spectra of pyrrolopyridazines show a characteristic absorption band in the region of 1688–1666 cm⁻¹ corresponding to the stretching vibration of the C=O ester group.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique is invaluable for confirming the stereochemistry and conformation of chiral molecules. The X-ray structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, for example, confirmed its planar conformation and revealed π-π stacking interactions in the crystal lattice.[8]

Characterization Workflow

G Synthesis Synthesized Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography (for single crystals) Purification->Xray Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure Xray->Structure

Caption: A typical workflow for the structural characterization of pyrrolo[1,2-a]pyrazine compounds.

Biological Activities and Therapeutic Potential

The pyrrolo[1,2-a]pyrazine scaffold is a versatile platform for the development of a wide range of therapeutic agents.[1][2]

Anticancer Activity

Numerous pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[10] One notable example is (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h), which has shown potent anticancer activity.[7] This compound significantly inhibited the viability of prostate cancer (PC-3) and breast cancer (MCF-7) cells with IC₅₀ values of 1.18 ± 0.05 μM and 1.95 ± 0.04 μM, respectively.[7] Furthermore, it was found to induce apoptosis through the activation of caspase-3 and the cleavage of PARP in these cell lines.[7]

The anticancer action of some pyrrolo[1,2-a]pyrazine derivatives is believed to be associated with the FTase-p38 signaling axis.[11]

Anticancer Signaling Pathway

G Compound Pyrrolo[1,2-a]pyrazine Derivative FTase Farnesyltransferase (FTase) Compound->FTase Inhibits p38 p38 MAPK FTase->p38 Activates Apoptosis Apoptosis p38->Apoptosis Promotes CellSurvival Cell Survival p38->CellSurvival Inhibits

Caption: Proposed FTase-p38 signaling pathway targeted by some anticancer pyrrolo[1,2-a]pyrazine derivatives.[12]

Antimicrobial Activity

The pyrrolo[1,2-a]pyrazine scaffold has also been a source of potent antimicrobial agents.[2] Specifically, hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have demonstrated significant antibacterial properties.[13] One such compound, isolated from the marine bacterium Bacillus tequilensis MSI45, showed a potent inhibitory effect on multidrug-resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg/L.[13]

Pyrrolo[1,2-a]pyrazine derivatives have also exhibited promising antifungal activity.[4] Several derivatives were found to be highly active against various Candida species, including multidrug-resistant strains.[4] Docking analysis suggests that the antifungal mechanism of these compounds may involve the inhibition of 3-hydroxy-methyl-glutaryl-CoA reductase (HMGR), a key enzyme in the ergosterol biosynthesis pathway in fungi.[4]

Quantitative Data on Biological Activities
Compound IDTarget/OrganismAssayActivity (IC₅₀/MIC)Reference
(3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) PC-3 (prostate cancer)Cell Viability1.18 ± 0.05 µM[7]
(3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) MCF-7 (breast cancer)Cell Viability1.95 ± 0.04 µM[7]
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro Staphylococcus aureus (MDR)MIC15 ± 0.172 mg/L[13]
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- (PPDHP) Human erythrocytesHemolytic ActivityEC₅₀ = 115.5 µg/mL[14]
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- (PPDHP) RAW 264.7 (macrophage)CytotoxicityIC₅₀ = 500 µg/mL[14]
Compound 8f Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilisMIC15.625 µg/mL[15]
Compounds 8f, 8g, 8i Candida albicansMIC15.625 µg/mL[15]

Conclusion

The pyrrolo[1,2-a]pyrazine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and efficient synthetic strategies available for its construction, coupled with its broad spectrum of potent biological activities, underscore its significance as a "privileged" structural motif. The ongoing exploration of new derivatives and their mechanisms of action promises to yield novel therapeutic agents for a wide range of diseases, from cancer to infectious diseases. This guide has provided a comprehensive overview of the key aspects of the discovery and characterization of pyrrolo[1,2-a]pyrazine compounds, offering a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

  • Winant, P., Horsten, T., Gil de Melo, S.M., Emery, F., & Dehaen, W. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 118-141. [Link]

  • MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • Nechesnyi, Y., Kemskyi, S., Grozav, A., Yakovychuk, N., & Vovk, M. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Current Chemistry Letters, 15(1), 1-16. [Link]

  • RSC Publishing. (n.d.). Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. Organic & Biomolecular Chemistry. [Link]

  • Kim, I. et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]

  • ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. [Link]

  • PMC. (n.d.). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PMC. [Link]

  • ResearchGate. (n.d.). Expansion of chemical space based on a Pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. ResearchGate. [Link]

  • PubMed. (2016). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. PubMed. [Link]

  • MDPI. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. [Link]

  • ACS Publications. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry, 61(14), 4623–4631. [Link]

  • Kim, I. et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry, 188, 111988. [Link]

  • Encyclopedia.pub. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia.pub. [Link]

  • ACS Publications. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(19), 13038–13050. [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]

  • Saurav, K., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-. SciSpace. [Link]

  • ResearchGate. (2024). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), as the primary secondary metabolite of Bacillus spp., could be an effective antifungal agent against the soil-borne fungus, Sclerotium bataticola. ResearchGate. [Link]

  • ACS Publications. (2019). Multicomponent Synthesis of 1,3-Diketone-Linked N-Substituted Pyrroles, Pyrrolo[1,2-a]pyrazines, Pyrrolo[2][16]diazepines, and Pyrrolo[2][16]diazocines. The Journal of Organic Chemistry, 84(3), 1339–1347. [Link]

  • ACS Publications. (2024). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2-a]pyrrolo[2,1-c]pyrazine via Regioselective Annulative Functionalizations. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. [Link]

  • Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • RSC Publishing. (n.d.). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances. [Link]

  • ResearchGate. (2025). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate. [Link]

  • Asian Journal of Pharmaceutics. (2016). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. Asian Journal of Pharmaceutics, 10(4). [Link]

  • ResearchGate. (2016). Bioactivity of Pyrrolo[1,2-A]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. ResearchGate. [Link]

  • PMC. (n.d.). Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. PMC. [Link]

  • ResearchGate. (n.d.). Mass spectra of pyrrolo[1,2-]pyrazine-1,4-dione, hexahydro derived from... ResearchGate. [Link]

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  • Frontiers. (n.d.). 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione Extracted From Exiguobacterium indicum Showed Anti-biofilm Activity Against Pseudomonas aeruginosa by Attenuating Quorum Sensing. Frontiers. [Link]

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Sources

Foundational

Pharmacokinetics and Pharmacodynamics of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine: A Technical Whitepaper

Executive Summary The compound 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine , widely recognized in pharmacological literature as Oltipraz Metabolite M2 (or RM), is a biologically active rearranged metabolite of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine , widely recognized in pharmacological literature as Oltipraz Metabolite M2 (or RM), is a biologically active rearranged metabolite of the chemopreventive agent oltipraz [1]. While its parent compound was initially developed as an antischistosomal drug, M2 has emerged as a potent therapeutic entity in its own right, demonstrating significant efficacy in inhibiting liver steatosis, suppressing hepatic fibrosis, and exhibiting anti-angiogenic properties [2]. This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) profile, pharmacodynamic (PD) mechanisms, and standardized bioanalytical workflows required for the preclinical and clinical evaluation of this pyrrolo[1,2-a]pyrazine derivative.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical properties of M2 is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The compound is highly lipophilic, which facilitates rapid cellular penetration but requires careful formulation for in vivo administration.

Table 1: Physicochemical Properties of M2

Property Value Source
IUPAC Name 7-methyl-6,8-bis(methylsulfanyl)pyrrolo[1,2-a]pyrazine [3]
CAS Number 84201-40-1 [4]
Molecular Formula C10H12N2S2 [3]
Molecular Weight 224.35 g/mol [3]
Exact Mass 224.044 Da [3]

| Topological Polar Surface Area (TPSA) | 67.9 Ų | [3] |

In Vivo Pharmacokinetic Profile (ADME)

The pharmacokinetic behavior of M2 is intrinsically linked to the biotransformation of its parent prodrug, oltipraz.

  • Absorption & Biotransformation: Following oral administration, oltipraz undergoes rapid and substantial structural rearrangement in the gastrointestinal tract and hepatic portal system to form M2 [1].

  • Distribution: The low TPSA (67.9 Ų) and high lipophilicity of M2 allow for extensive tissue distribution, particularly to the liver, which is the primary site of its anti-fibrotic action.

  • Clinical PK Parameters: In human clinical trials targeting liver fibrosis and cirrhosis, the systemic exposure of M2 often exceeds that of the parent drug. The area under the curve (AUC) ratio of M2 to oltipraz ranges from 42% to 61%, indicating that M2 is a major circulating species responsible for the drug's sustained pharmacological effects [1].

Table 2: Clinical Pharmacokinetic Parameters of Oltipraz and M2 in Humans

Dosing Regimen (Oral) Analyte Cmax (ng/mL) AUC Ratio (M2 / Parent) Clinical Observation
60 mg b.i.d. (Steady-State) Oltipraz ~45.0 - Well tolerated
60 mg b.i.d. (Steady-State) M2 (RM) ~50.6 42 - 61% Maximum TGF-β1 suppression
90 mg q.d. (Multiple Dose) Oltipraz ~27.7 - Well tolerated

| 90 mg q.d. (Multiple Dose) | M2 (RM) | ~37.1 | 42 - 61% | Moderate TGF-β1 suppression |

Data synthesized from clinical evaluations of oltipraz in liver fibrosis patients [1].

Molecular Mechanisms and Pharmacodynamics

The therapeutic efficacy of M2 is driven by a dual-axis mechanism of action that targets both metabolic dysregulation and hypoxic signaling [2].

  • Metabolic Axis (AMPK/LXRα): M2 acts as a potent activator of AMP-activated protein kinase (AMPK) and a direct inhibitor of Liver X Receptor alpha (LXRα) transcriptional activity. This causality leads to the inhibition of de novo lipogenesis and the enhancement of mitochondrial fuel oxidation, effectively reversing hepatic steatosis [4].

  • Hypoxic Axis (HIF-1α/miRNA): M2 uniquely inhibits the induction of Hypoxia-inducible factor-1 alpha (HIF-1α). Unlike direct enzymatic inhibitors, M2 facilitates the maturation of microRNAs (miRNAs) 199a-5p and 20a . The up-regulation of these miRNAs creates a translational block, preventing the de novo synthesis of HIF-1α without altering its ubiquitination or degradation rates. This mechanism is primarily responsible for the metabolite's anti-angiogenic and anti-tumor effects [2].

Pathway Oltipraz Oltipraz (Prodrug / Parent) M2 M2 Metabolite 7-Methyl-6,8-bis(methylthio) pyrrolo(1,2-a)pyrazine Oltipraz->M2 In Vivo Biotransformation AMPK AMPK Activation M2->AMPK Phosphorylation LXR LXRα Inhibition M2->LXR Antagonism miRNA miRNA 199a-5p & 20a Maturation M2->miRNA Processing Fibrosis Decreased Liver Fibrosis (TGF-β1 Suppression) AMPK->Fibrosis Lipogenesis Inhibition LXR->Fibrosis Downstream Effects HIF HIF-1α Repression miRNA->HIF Translational Block Cancer Anti-Angiogenesis & Tumor Inhibition HIF->Cancer Target Gene Blockade

Fig 1: Pharmacodynamic signaling pathways of the M2 metabolite mediating anti-fibrotic and anti-tumor effects.

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed for the rigorous evaluation of M2.

Protocol 1: LC-MS/MS Quantification of M2 in Plasma

To ensure the trustworthiness of the bioanalytical data, this protocol employs a stable isotope-labeled internal standard (SIL-IS). The SIL-IS normalizes any variations in extraction recovery and matrix effects, ensuring that the final Multiple Reaction Monitoring (MRM) signal strictly reflects the absolute concentration of M2.

  • Step 1: Sample Preparation: Aliquot 50 µL of human or animal plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing the SIL-IS (e.g., 10 ng/mL). Causality: The high organic solvent ratio forces the immediate precipitation of plasma proteins, preventing column clogging and ion suppression during mass spectrometry.

  • Step 2: Centrifugation: Seal the plate and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Step 3: Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient mobile phase consisting of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Step 4: Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition for M2 (m/z 225.0 → product ion) to achieve high-specificity quantification.

PKWorkflow Dosing In Vivo Dosing (Oral Admin) Sampling Plasma Sampling (Time-course) Dosing->Sampling Extraction Sample Prep (Protein Precip) Sampling->Extraction LCMS LC-MS/MS (MRM Quantification) Extraction->LCMS Analysis PK Modeling (NCA Analysis) LCMS->Analysis

Fig 2: Standardized LC-MS/MS pharmacokinetic workflow for M2 metabolite quantification in plasma.

Protocol 2: In Vitro Assessment of HIF-1α Repression

The experimental choice to use Cobalt Chloride (CoCl₂) rather than a hypoxic chamber is rooted in the reliable chemical stabilization of HIF-1α via prolyl hydroxylase inhibition. By pre-treating cells with M2, we establish a direct causal link between M2 exposure and the prevention of de novo HIF-1α synthesis [2].

  • Step 1: Cell Culture & Pre-treatment: Seed HCT116 human colon cancer cells in 6-well plates using DMEM supplemented with 10% FBS. Once 70% confluent, pre-treat the cells with M2 (10–50 µM) for 2 hours.

  • Step 2: Hypoxia Induction: Introduce 100 µM CoCl₂ to the culture media and incubate for an additional 4 to 8 hours. Causality: CoCl₂ mimics hypoxia, forcing the rapid intracellular accumulation of HIF-1α.

  • Step 3: Protein Extraction & Western Blotting: Lyse the cells using RIPA buffer fortified with protease and phosphatase inhibitors. Resolve 30 µg of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-HIF-1α primary antibodies.

  • Step 4: miRNA Validation (Self-Validating Step): In parallel, extract total RNA from a duplicate plate. Perform stem-loop RT-qPCR to quantify the levels of mature miR-199a-5p and miR-20a. An increase in these miRNAs validates that the observed reduction in HIF-1α protein on the Western blot is due to M2-induced translational blockade.

Clinical Implications and Future Directions

The pharmacokinetic and pharmacodynamic data surrounding 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine strongly support its role as a therapeutic agent for metabolic and fibrotic liver diseases. In clinical settings, the suppression of circulating Transforming Growth Factor-beta 1 (TGF-β1)—a primary blood biomarker for fibrosis—correlates directly with steady-state plasma concentrations of M2 (~60-140 ng/mL combined with parent drug) [1]. Future drug development efforts may focus on synthesizing direct analogs of M2 to bypass the need for oltipraz biotransformation, thereby reducing pharmacokinetic variability and directly leveraging the AMPK/LXRα and miRNA/HIF-1α pathways.

References

  • Pharmacokinetics of oltipraz and its major metabolite (RM) in patients with liver fibrosis or cirrhosis: relationship with suppression of circulating TGF-beta1 Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction Source: Carcinogenesis (Oxford Academic) URL:[Link]

  • PubChem Compound Summary for CID 128585: 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Exploratory

Thermodynamic and Pharmacokinetic Stability of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine: A Technical Guide

Executive Summary The compound 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (commonly referred to as Oltipraz Metabolite M2 ) is a highly specialized nitrogen-bridged bicyclic molecule[1]. Originally identified as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (commonly referred to as Oltipraz Metabolite M2 ) is a highly specialized nitrogen-bridged bicyclic molecule[1]. Originally identified as a major rearranged in vivo metabolite of the cancer chemopreventive agent oltipraz, M2 has garnered significant attention for its ability to inhibit Hypoxia-inducible factor-1α (HIF-1α) and suppress tumor angiogenesis[1].

This whitepaper provides an authoritative, in-depth analysis of the thermodynamic stability of M2, bridging its solid-state physicochemical properties with its solution-state oxidative kinetics and in vivo pharmacokinetics.

Structural Thermodynamics & Physicochemical Profiling

The thermodynamic stability of the pyrrolo[1,2-a]pyrazine core is dictated by its aromatic resonance energy and the steric environment of its substituents[2]. In M2, the core is heavily substituted with a methyl group at position 7 and two methylthio (-SCH₃) groups at positions 6 and 8[3].

While the electron-donating nature of the methylthio groups enriches the electron density of the pyrrole ring, it simultaneously introduces a thermodynamic vulnerability to sequential oxidation. The relatively low melting point of the compound indicates weak intermolecular lattice forces, which is characteristic of sterically hindered, non-hydrogen-bonding bicyclic systems[4].

Quantitative Physicochemical Data

The following table summarizes the core thermodynamic and physical parameters of M2, providing a baseline for formulation and stability assays.

PropertyValueThermodynamic Implication
Chemical Formula C₁₀H₁₂N₂S₂[3]High sulfur content dictates oxidative susceptibility.
Molecular Weight 224.044 Da[3]Small molecule; high diffusion coefficient in solution.
Melting Point (Tₘ) 66 °C[4]Low lattice enthalpy (ΔH_fus); indicates potential for polymorphic instability at elevated temperatures.
Density 1.25 ± 0.1 g/cm³[4]Standard packing density for substituted heterocycles.
Topological Polar Surface Area 67.9 Ų[3]Favorable for membrane permeability, but sensitive to changes in solvation free energy (ΔG_solv).

Experimental Methodologies for Stability Assessment

To accurately profile the thermodynamic boundaries of M2, researchers must employ orthogonal analytical techniques that measure both thermal degradation and solution-state oxidative kinetics.

Protocol 1: Solid-State Thermodynamic Profiling via DSC/TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the enthalpy of fusion and thermal degradation limits.

  • Causality of Design: M2 contains oxidation-prone thioether linkages. Conducting thermal analysis in an ambient atmosphere would conflate the endothermic melting peak with exothermic oxidation artifacts. Therefore, a strict inert atmosphere is required.

  • Step 1 (Preparation): Weigh 2.0–5.0 mg of crystalline M2 into a hermetically sealed aluminum pan with a pinhole vent.

  • Step 2 (Calibration): Calibrate the DSC baseline using an Indium standard to ensure precise enthalpy calculations.

  • Step 3 (Execution): Apply a strict nitrogen purge (50 mL/min). Heat the sample from 25 °C to 150 °C at a controlled ramp rate of 10 °C/min.

  • Step 4 (Self-Validation): Run a cyclic heating/cooling method (heat to 75 °C, cool to 10 °C, reheat). If the Tₘ (66 °C) shifts during the second heat cycle, it validates that the compound undergoes a thermodynamically irreversible polymorphic transition upon melting.

Protocol 2: Solution-State Oxidative Stability via LC-MS/MS

Because M2 functions in the aqueous, oxygen-rich environment of the cytosol, its kinetic stability against reactive oxygen species (ROS) must be quantified.

  • Causality of Design: The thermodynamic equilibrium of thioether oxidation is highly temperature-dependent. To capture an accurate snapshot of degradation at 37 °C, the reaction must be instantaneously halted.

  • Step 1 (Matrix Setup): Prepare a 10 µM solution of M2 in phosphate-buffered saline (PBS, pH 7.4).

  • Step 2 (Stress Induction): Incubate at 37 °C and introduce 1 mM H₂O₂ to simulate oxidative stress.

  • Step 3 (Sampling & Quenching): Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench by adding 150 µL of cold acetonitrile (-20 °C). Why? The rapid temperature drop and dielectric shift precipitate proteins and kinetically freeze the oxidation state, preventing post-sampling degradation.

  • Step 4 (Analysis): Analyze via UHPLC-Q-TOF MS. Monitor the parent mass (m/z 225.05 [M+H]⁺) and track the +16 Da and +32 Da shifts corresponding to sulfoxide formation.

  • Step 5 (Self-Validation): Run a parallel control spiked with 5 mM ascorbic acid. If the +16 Da mass shift is completely inhibited, the system self-validates that the degradation is strictly oxidative, ruling out hydrolytic instability.

Workflow Sample M2 Solid Sample (CAS: 84201-40-1) DSC DSC / TGA Analysis (Thermal Stability) Sample->DSC LCMS LC-MS/MS Assay (Oxidative Stability) Sample->LCMS Data Thermodynamic Profiling (ΔG, ΔH, Tm) DSC->Data LCMS->Data

Fig 1. Thermodynamic stability assessment workflow for M2.

In Vivo Thermodynamic Stability & Pharmacokinetics

The clinical relevance of M2 is rooted in its remarkable in vivo stability compared to its parent drug, oltipraz. Following oral administration, oltipraz undergoes extensive hepatic metabolism, rearranging into several pyrrolopyrazine derivatives[5].

Pharmacokinetic studies in patients with liver fibrosis and cirrhosis demonstrate that M2 achieves stable, steady-state plasma concentrations[6]. The combined steady-state concentration of oltipraz and its rearranged metabolites (including M2) ranges from 60–140 ng/mL, which directly correlates with the suppression of circulating TGF-beta1, a critical biomarker for fibrotic progression[6].

Mechanistic Target Engagement

The thermodynamic stability of the reduced thioether bonds in M2 is an absolute prerequisite for its biological activity. M2 acts as a potent signaling modulator by facilitating the maturation of microRNAs (miRNAs) 199a-5p and 20a[1].

The induction of these miRNAs leads to the direct repression of de novo HIF-1α synthesis, effectively starving solid tumors of the angiogenic signals required for growth[1].

The Oxidation Penalty

If the thermodynamic threshold of the thioether groups is breached (e.g., via severe oxidative stress), M2 oxidizes into the M3 (sulfinyl-thio) and M4 (bis-sulfinyl) metabolites[1]. This oxidation fundamentally alters the electron distribution and topological polar surface area of the molecule. Crucially, in vitro assays confirm that both the M3 and M4 metabolites completely fail to inhibit HIF-1α induction[1]. Thus, maintaining the molecule in its thermodynamically stable, reduced state is critical for target engagement.

Pathway Oltipraz Oltipraz (Parent Drug) Metabolism Hepatic Metabolism (In Vivo) Oltipraz->Metabolism M2 M2 Metabolite (Reduced Thioethers) Metabolism->M2 Oxidation Oxidation (M3/M4 Sulfoxides) M2->Oxidation Oxidative Stress miRNA miRNA 199a-5p / 20a Maturation M2->miRNA Active Inactive Loss of Target Engagement Oxidation->Inactive HIF1A HIF-1α Repression (Tumor Inhibition) miRNA->HIF1A

Fig 2. In vivo metabolic pathway and target engagement of M2.

Conclusion

The 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (M2) molecule represents a fascinating intersection of structural thermodynamics and pharmacology. While its low melting point and highly substituted core make it sensitive to solid-state thermal shifts, its robust kinetic stability in the systemic circulation allows it to act as a potent HIF-1α repressor. Drug development professionals must carefully control the oxidative environment during formulation to prevent the thermodynamically favorable, yet biologically inactive, transition to its sulfoxide derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Isolation, and Pharmacological Profiling of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (Oltipraz Metabolite M2)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identifiers: CAS No. 84201-40-1 | Formula: C10H12N2S2 | Exact Mass: 224.044 Da[1][2] Executive Summary & Mechanistic Overv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identifiers: CAS No. 84201-40-1 | Formula: C10H12N2S2 | Exact Mass: 224.044 Da[1][2]

Executive Summary & Mechanistic Overview

Oltipraz (5-pyrazinyl-4-methyl-1,2-dithiole-3-thione) is a well-characterized chemopreventive agent. In mammalian systems, it undergoes extensive metabolism, yielding several oxidized and rearranged products. The most pharmacologically significant of these is Metabolite M2 , chemically identified as 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine[3][4].

Unlike its parent compound, M2 exhibits a unique pyrrolopyrazine structure resulting from desulfuration, methylation, and molecular rearrangement[4]. M2 has emerged as a potent bioactive molecule with dual mechanisms of action:

  • HIF-1α Inhibition: M2 prevents the de novo synthesis of hypoxia-inducible factor-1α (HIF-1α) by facilitating the maturation of precursor microRNAs (miR-199a-5p and miR-20a), thereby exerting anti-angiogenic and anti-tumor effects[3][4].

  • AMPK Activation: M2 acts as a potent activator of AMP-activated protein kinase (AMPK), protecting cells against arachidonic acid-induced mitochondrial dysfunction and reactive oxygen species (ROS) depletion[5].

G Oltipraz Oltipraz (Chemopreventive) M2 Metabolite M2 (7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine) Oltipraz->M2 In vivo metabolism miRNA Induction of miR-199a-5p & miR-20a M2->miRNA Upregulates AMPK AMPK Activation (Mitochondrial Protection) M2->AMPK Activates HIF Inhibition of HIF-1α De Novo Synthesis miRNA->HIF Represses

Mechanism of action of Oltipraz metabolite M2 on HIF-1α and AMPK pathways.

Synthesis and Isolation Strategies

Because M2 is a complex rearranged metabolite, obtaining it for pharmacological studies typically involves either biocatalytic synthesis (microsomal generation) or total chemical synthesis of the pyrrolopyrazine core .

Protocol A: Biocatalytic Synthesis and Isolation of M2

Expertise Note: The in vivo conversion of oltipraz to M2 requires both oxidative desulfuration and methylation. Therefore, in vitro microsomal incubations must be supplemented with both an NADPH regenerating system (for Cytochrome P450 activity) and S-adenosylmethionine (SAM) as a methyl donor to form the bis(methylthio) moieties[4].

Step-by-Step Methodology:

  • System Preparation: Prepare a 1.0 mL reaction mixture containing human or rat liver microsomes (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2) and 1 mM S-adenosylmethionine (SAM).

  • Substrate Initiation: Initiate the reaction by adding Oltipraz (dissolved in DMSO, final concentration 100 µM; ensure DMSO is <1% v/v to prevent enzyme inhibition).

  • Incubation: Incubate the mixture at 37 °C in a shaking water bath for 60–120 minutes.

  • Quenching & Extraction: Terminate the reaction by adding 2 mL of ice-cold ethyl acetate. Vortex vigorously for 2 minutes to extract the lipophilic M2 metabolite. Centrifuge at 3,000 × g for 10 minutes to separate the organic and aqueous layers.

  • Concentration: Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen gas.

  • Purification (Self-Validating Step): Reconstitute the residue in the mobile phase and purify via preparative HPLC. M2 is validated by LC-MS/MS, yielding an exact mass of 224.044 Da and a characteristic protonated precursor ion at m/z 225[1][2].

Protocol B: Chemical Synthesis of Pyrrolopyrazine Analogs

To study Structure-Activity Relationships (SAR), researchers synthesize structural analogs, such as 7-Ethyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (a synthetic analog of M2 that retains HIF-1α inhibitory activity)[4][6].

Causality Insight: The 7-ethyl substitution maintains the necessary steric profile for target interaction, whereas bulkier substitutions (e.g., 7-benzyl) abolish HIF-1α inhibition and induce cytotoxicity, proving that the specific geometry of the 7-position alkyl group is critical for efficacy[6].

General Synthetic Workflow for Analogs:

  • Core Formation: The pyrrolo[1,2-a]pyrazine scaffold is constructed via the condensation of a functionalized pyrazine derivative with an appropriate alkyne or propargylamine precursor under metal catalysis (e.g., Copper-catalyzed annulation)[7].

  • Thiolation: The introduction of the methylthio groups at the 6 and 8 positions is achieved via electrophilic sulfenylation or tandem sulfuration using elemental sulfur and methyl iodide[7][8].

  • Purification: The resulting synthetic analog is purified via silica gel flash chromatography (typically eluting with a hexane/ethyl acetate gradient) to yield the pure pyrrolopyrazine derivative.

Pharmacological Validation Protocols

To confirm the biological activity of synthesized or isolated M2, it must be evaluated against its primary targets: HIF-1α and AMPK.

Protocol C: HIF-1α De Novo Synthesis Inhibition Assay

Trustworthiness Note: To prove that M2 inhibits de novo synthesis rather than accelerating protein degradation, researchers must use a radiolabeled amino acid incorporation assay[3][4].

  • Cell Culture: Seed HCT116 human colon carcinoma cells in 6-well plates and culture until 70% confluent.

  • Pre-treatment: Treat the cells with M2 (e.g., 10–30 µM) or the synthetic 7-ethyl analog for 1 hour prior to stimulation.

  • Stimulation: Induce HIF-1α expression by exposing the cells to hypoxia (1% O2), CoCl2 (100 µM), or Insulin[3].

  • Radiolabeling: Concurrently add[35S]-methionine to the culture medium. Incubate for 4 hours.

  • Immunoprecipitation: Lyse the cells, normalize protein concentrations, and immunoprecipitate HIF-1α using a specific anti-HIF-1α antibody.

  • Readout: Resolve the immunoprecipitates via SDS-PAGE and analyze by autoradiography. A reduction in the [35S] signal confirms that M2 prevents the synthesis of new HIF-1α protein[4].

Quantitative Data: Pharmacological Profiling of Oltipraz Metabolites

Oltipraz generates multiple metabolites, but only specific structures retain cytoprotective or anti-angiogenic properties. The following table summarizes the comparative data of the primary metabolites[3][4][5].

MetaboliteChemical NameStructure TypeHIF-1α InhibitionAMPK ActivationCytoprotection (vs. AA)
M1 4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiol-3-oneDithiolthioneNoYes Yes
M2 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazinePyrrolopyrazineYes Yes Yes
M3 7-methyl-8-(methylsulfinyl)-6-(methylthio)pyrrolo...Sulfinyl PyrrolopyrazineNoNoNo
M4 7-methyl-6,8-bis(methylsulfinyl)pyrrolo[1,2-a]pyrazineBis-sulfinyl PyrrolopyrazineNoNoNo
N3b 7-Ethyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazineSynthetic AnalogYes N/AN/A

Data Interpretation: Oxidation of the methylthio groups to methylsulfinyl groups (as seen in M3 and M4) completely abolishes both AMPK activation and HIF-1α inhibition, highlighting the critical nature of the bis(methylthio) moieties for target binding[3][5].

References

  • PubChem. "7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine | C10H12N2S2 | CID 128585". National Institutes of Health (NIH). Available at:[Link]

  • Chemsrc. "CAS#:84201-40-1 | 7-methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine". Available at:[Link]

  • Oxford Academic. "Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction". Carcinogenesis. Available at:[Link]

  • PubMed. "Oxidized metabolites of oltipraz exert cytoprotective effects against arachidonic acid through AMP-activated protein kinase-dependent cellular antioxidant effect and mitochondrial protection". Drug Metabolism and Disposition. Available at:[Link]

  • Oxford Academic. "Hypoxia-inducible factor-1a inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a". Carcinogenesis PDF. Available at:[Link]

  • ACS Publications. "Copper-Catalyzed Tandem Sulfuration/Annulation of Propargylamines with Sulfur via C–N Bond Cleavage". The Journal of Organic Chemistry. Available at:[Link]

Sources

Application

Application Note: NMR Characterization and Analytical Protocols for 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (M2)

Introduction & Biological Context Oltipraz (5-pyrazinyl-4-methyl-1,2-dithiole-3-thione) is a well-documented chemopreventive and antiangiogenic agent. Upon oral administration, it undergoes extensive in vivo metabolism v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Oltipraz (5-pyrazinyl-4-methyl-1,2-dithiole-3-thione) is a well-documented chemopreventive and antiangiogenic agent. Upon oral administration, it undergoes extensive in vivo metabolism via two main pathways. The primary cascade involves oxidative desulfuration, methylation, and a complex molecular rearrangement to yield the highly active pyrrolopyrazine metabolite M2 (7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine)[1].

M2 has become a focal point in drug development due to its potent ability to inhibit Hypoxia-inducible factor-1α (HIF-1α) induction—a critical driver of tumor angiogenesis[1]—and its capacity to disrupt HIV-1 replication at stages distal to viral genome integration[2]. For synthetic chemists and pharmacokineticists, the precise structural validation of M2 is paramount. This application note provides a comprehensive guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of M2, detailing the causality behind its unique spectral signatures and providing a self-validating protocol for its analytical acquisition.

MetabolicPathway Oltipraz Oltipraz (Chemopreventive Agent) M1 M1 Metabolite (Oxidative Desulfuration) Oltipraz->M1 Main Pathway 1 M2 M2 Metabolite 7-Methyl-6,8-bis(methylthio) pyrrolo[1,2-a]pyrazine Oltipraz->M2 Main Pathway 2 (Desulfuration, Methylation, Rearrangement) M3 M3 Metabolite (Sulfoxide Derivative) M2->M3 Oxidation M4 M4 Metabolite (Bis-sulfoxide Derivative) M3->M4 Oxidation

Figure 1: In vivo metabolic pathways of Oltipraz yielding the active M2 pyrrolopyrazine metabolite.

Structural Elucidation & Spectral Causality

The pyrrolo[1,2-a]pyrazine core of M2 presents a highly specific electronic environment that dictates its NMR chemical shifts. Understanding the why behind these shifts is critical for accurate peak assignment and differentiation from its downstream oxidized metabolites (M3 and M4)[1].

1 H NMR Spin Systems

The pyrazine ring of M2 contains three distinct protons (H-1, H-3, and H-4). Because of the strong electron-withdrawing nature of the nitrogen heteroatoms and the aromatic ring current, these protons are heavily deshielded, appearing in the downfield region (7.70–9.00 ppm).

  • The AMX Coupling System: The proton at H-3 appears as a doublet of doublets ( dd ) because it is ortho-coupled to H-4 ( J=4.9 Hz) and meta-coupled across the heterocycle to H-1 ( J=1.0 Hz).

  • The Pyrrole Ring: The pyrrole ring is fully substituted at positions 6, 7, and 8. Therefore, no aromatic pyrrole protons are observed. Instead, the spectrum is dominated by three sharp aliphatic singlets representing the 7-methyl group and the two methylthio (-SCH 3​ ) groups.

Quantitative NMR Data Summaries

Table 1: 1 H NMR Spectral Data Summary (400 MHz, CDCl 3​ ) [1] | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | H-1 | 8.99 | Doublet (d) | 1H | 1.0 | Pyrazine ring (meta-coupled) | | H-3 | 8.21 | Doublet of doublets (dd) | 1H | 4.9, 1.0 | Pyrazine ring (ortho/meta-coupled) | | H-4 | 7.71 | Doublet (d) | 1H | 4.9 | Pyrazine ring (ortho-coupled) | | 7-CH 3​ | ~2.45 | Singlet (s) | 3H | - | Pyrrole ring methyl | | 6-SCH 3​ | 2.31 | Singlet (s) | 3H | - | Methylthio group | | 8-SCH 3​ | 2.23 | Singlet (s) | 3H | - | Methylthio group |

Note: The 7-CH 3​ shift is deduced based on the established 7-ethyl analog (N3b) baseline, where the benzylic CH 2​ appears at 2.96 ppm[1].

Table 2: Representative 13 C NMR Spectral Data (100 MHz, CDCl 3​ ) [3] | Carbon Type | Chemical Shift Range ( δ , ppm) | Diagnostic Causality | | :--- | :--- | :--- | | Pyrazine Carbons (C-1, C-3) | 140.0 – 145.0 | Highly deshielded by adjacent N atoms. | | Bridgehead Carbons (C-4a, C-8a) | 125.0 – 130.0 | Quaternary carbons linking the fused rings. | | Pyrrole Carbons (C-6, C-7, C-8) | 115.0 – 128.0 | Modestly shielded by the electron-rich pyrrole π -system. | | Methylthio Carbons (-SCH 3​ ) | 18.5 – 20.0 | Deshielded relative to standard alkanes due to sulfur. | | 7-Methyl Carbon (-CH 3​ ) | 10.0 – 12.0 | Highly shielded aliphatic carbon. |

Standardized Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Each step includes a checkpoint to verify experimental integrity before proceeding to data acquisition.

NMRWorkflow SamplePrep Sample Preparation (5-10 mg M2 in 0.6 mL CDCl3) LockShim Lock & Shim (Automated/Manual on CDCl3) SamplePrep->LockShim Acq1H 1H NMR Acquisition (400/500 MHz, ns=16, d1=1s) LockShim->Acq1H Acq13C 13C NMR Acquisition (100/125 MHz, ns=1024, d1=2s) LockShim->Acq13C Process Data Processing (FT, Phase/Baseline Corr) Acq1H->Process Acq13C->Process Validation Structural Validation (Peak Assignment & Integration) Process->Validation

Figure 2: Standardized workflow for 1H and 13C NMR acquisition and structural validation of M2.

Step 1: Sample Preparation
  • Weigh 5–10 mg of high-purity M2 metabolite.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because M2 lacks exchangeable protons (e.g., -OH, -NH), meaning H/D exchange artifacts are not a concern. CDCl 3​ also provides excellent solubility for this hydrophobic bis(methylthio) compound.

  • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic susceptibility artifacts at the liquid-air interface.

Step 2: Instrument Calibration (Tuning & Shimming)
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of CDCl 3​ .

  • Perform automated gradient shimming (e.g., TopShim on Bruker instruments), followed by manual optimization of the Z1 and Z2 gradients if necessary.

    • Self-Validating Checkpoint: Acquire a quick 1-scan 1 H spectrum. Examine the residual CHCl 3​ peak at 7.26 ppm. If the peak width at half-height (FWHM) is >1.0 Hz, or if the peak exhibits asymmetrical tailing, do not proceed . Re-shim the instrument. Resolving the fine 1.0 Hz meta-coupling of the M2 pyrazine ring requires absolute field homogeneity.

Step 3: 1 H NMR Data Acquisition
  • Set the spectral width (SW) to 12 ppm (approx. -2 to 10 ppm) to capture all aromatic and aliphatic signals.

  • Set the relaxation delay (D1) to 1.0 second.

  • Acquire 16 to 32 transients (ns = 16) using a standard 30° or 90° pulse program (e.g., zg30).

Step 4: 13 C NMR Data Acquisition
  • Switch the probe configuration to 13 C observation with 1 H decoupling (e.g., zgpg30).

  • Set the spectral width to 250 ppm.

  • Set the relaxation delay (D1) to 2.0 seconds to allow for the relaxation of the quaternary bridgehead and fully substituted pyrrole carbons.

  • Acquire a minimum of 1024 transients to ensure an adequate signal-to-noise ratio for the unprotonated carbons.

Step 5: Processing and Validation
  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction.

  • Reference the spectrum by setting the TMS singlet to exactly 0.00 ppm, or the residual CHCl 3​ peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

  • Integrate the 1 H signals, calibrating the sharp downfield pyrazine doublet (8.99 ppm) to exactly 1.00. The aliphatic singlets should integrate cleanly to 3.00 each.

References

  • Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction Source: Carcinogenesis, Oxford Academic URL:[Link]

  • Copper-Catalyzed Tandem Sulfuration/Annulation of Propargylamines with Sulfur via C–N Bond Cleavage Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine (Compound Summary) Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Sources

Method

Application Note: Elucidating the Molecular Signature of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine through Mass Spectrometry

Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, a heterocyclic compound with potential significance in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, a heterocyclic compound with potential significance in medicinal chemistry and materials science. An in-depth understanding of its fragmentation patterns under both hard and soft ionization techniques is critical for its unambiguous identification, structural elucidation of its metabolites, and for quality control in synthetic processes. This document details the theoretical fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), supported by established principles of mass spectrometry. Detailed, field-proven protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, offering a robust framework for reproducible and accurate analysis.

Introduction: The Structural Significance of Pyrrolo[1,2-a]pyrazines

The pyrrolo[1,2-a]pyrazine scaffold is a privileged nitrogen-containing heterocyclic system that forms the core of numerous biologically active molecules.[1] Its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities. The introduction of methyl and methylthio substituents, as in the case of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, can significantly modulate its physicochemical properties and biological interactions.

Mass spectrometry is an indispensable tool for the structural characterization of such novel compounds.[2] Electron Ionization (EI) provides detailed structural fingerprints through extensive fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) are crucial for determining molecular weight and studying non-covalent complexes.[2][3] A thorough understanding of the fragmentation patterns is paramount for distinguishing between isomers and identifying metabolic transformations. This application note serves as a foundational guide to the mass spectrometric analysis of this specific substituted pyrrolopyrazine.

Predicted Mass and Isotopic Distribution

The elemental composition of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine is C₁₀H₁₂N₂S₂.[4] The presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion, with the M+2 peak having a significant relative abundance (approximately 8-9%) due to the natural abundance of the ³⁴S isotope.

PropertyValue
Molecular FormulaC₁₀H₁₂N₂S₂
Monoisotopic Mass224.044 g/mol
Average Mass224.35 g/mol

Electron Ionization (EI) Mass Spectrometry: A Fragmentation Fingerprint

Electron Ionization is a high-energy ("hard") ionization technique that induces extensive and reproducible fragmentation, creating a unique mass spectral fingerprint for a given compound.[2][5] The fragmentation of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine under EI conditions is anticipated to proceed through several key pathways initiated by the loss of an electron to form the molecular ion (M•⁺).

Proposed Key Fragmentation Pathways under EI

The primary fragmentation events are expected to involve the cleavage of the methylthio and methyl groups, as well as potential rearrangements and ring cleavages.

  • Loss of a Methyl Radical: A common fragmentation pathway for methylated compounds is the loss of a methyl radical (•CH₃) from either a methylthio group or the methyl group on the pyrrole ring. This results in the formation of a stable cation.

  • Loss of a Thioformyl Radical (•CHS) or Methanethiol (CH₃SH): The methylthio groups are susceptible to cleavage. Loss of a thioformyl radical or a neutral molecule of methanethiol are plausible fragmentation routes.

  • Ring Cleavage: The pyrrolopyrazine ring system itself can undergo fragmentation, although this may be less favored than the loss of the labile substituents.[2]

Below is a diagram illustrating the proposed major fragmentation pathways under Electron Ionization.

Caption: Proposed EI fragmentation pathways.

Expected EI Mass Spectrum Summary
m/zProposed Fragment IonNeutral LossComments
224[C₁₀H₁₂N₂S₂]•⁺-Molecular Ion (M•⁺)
209[C₉H₉N₂S₂]⁺•CH₃Loss of a methyl radical
177[C₉H₉N₂S]⁺•SCH₃Loss of a methylthio radical
176[C₉H₈N₂S]•⁺CH₃SHLoss of methanethiol
161[C₈H₆N₂S]⁺•CH₃, CH₃SHSubsequent loss from m/z 209 or 176
130[C₈H₆N₂]⁺2(•SCH₃)Loss of both methylthio radicals

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[2][5] This is particularly useful for determining the molecular weight of the analyte. Structural information is then obtained by subjecting the precursor ion ([M+H]⁺) to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Proposed Key Fragmentation Pathways under ESI-MS/MS

The fragmentation of the protonated molecule [C₁₀H₁₃N₂S₂]⁺ (m/z 225) is expected to be initiated at the site of protonation, which is likely one of the nitrogen atoms.

  • Loss of Methanethiol (CH₃SH): This is a highly probable fragmentation pathway for protonated thioethers. The loss of a neutral molecule of methanethiol would lead to a stable product ion.

  • Loss of a Methyl Radical (•CH₃): While less common for even-electron ions, the loss of a methyl radical can occur.

  • Sequential Losses: Following an initial loss, further fragmentation of the product ions can occur, providing additional structural information.

Below is a diagram illustrating the proposed major fragmentation pathways under ESI-MS/MS.

Caption: Proposed ESI-MS/MS fragmentation pathways.

Expected ESI-MS/MS Spectrum Summary
Precursor Ion (m/z)Product Ion (m/z)Neutral LossComments
225177CH₃SHLoss of one methanethiol molecule
2251292(CH₃SH)Loss of both methanethiol molecules
177143H₂SLoss of hydrogen sulfide from the remaining thioether

Experimental Protocols

Reproducible and accurate data acquisition is contingent upon meticulous experimental design. The following protocols provide a robust starting point for the analysis of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine.

Protocol for GC-MS Analysis (EI)

This protocol is designed for volatile and thermally stable compounds.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
  • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL for injection.

2. Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • GC Column: A non-polar column, such as a 30 m x 0.25 mm DB-5ms with a 0.25 µm film thickness, is recommended.[1]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. GC Method:

  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (splitless or split injection depending on concentration).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.

4. MS Method (EI):

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.[2]
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.
Protocol for LC-MS/MS Analysis (ESI)

This protocol is suitable for less volatile or thermally labile compounds.

1. Sample Preparation:

  • Dissolve the sample in a mixture of water and an organic solvent compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
  • Perform serial dilutions to a final concentration of 1-100 ng/mL in the initial mobile phase composition.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Instrumentation:

  • Liquid Chromatograph: Shimadzu Nexera X3 or equivalent.[6][7]
  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
  • LC Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

3. LC Method:

  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Gradient Program:
  • 0-1 min: 5% B.
  • 1-8 min: Linear gradient from 5% to 95% B.
  • 8-10 min: Hold at 95% B.
  • 10.1-12 min: Return to 5% B and equilibrate.

4. MS/MS Method (ESI):

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.
  • IonSpray Voltage: +5500 V.
  • Source Temperature: 500 °C.
  • Curtain Gas: 35 psi.
  • Collision Gas: Nitrogen.
  • MRM Transitions: Monitor the transitions predicted in section 4.2, optimizing collision energy for each transition.

Conclusion

The mass spectrometric analysis of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine provides distinct and informative fragmentation patterns under both Electron Ionization and Electrospray Ionization conditions. The predictable losses of methyl and methylthio groups under EI create a characteristic fingerprint for library matching and structural confirmation. ESI-MS/MS offers a sensitive method for quantification and targeted analysis, with the characteristic loss of methanethiol serving as a key diagnostic fragmentation. The protocols and theoretical fragmentation pathways detailed in this application note provide a comprehensive framework for researchers to confidently identify and characterize this compound and its potential derivatives in various matrices.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2701. Available at: [Link]

  • Steen, H., & Mann, M. (2001). Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. Journal of the American Society for Mass Spectrometry, 12(3), 228–232. Available at: [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available at: [Link]

  • Guido, F., Sar, F., & Sclavo, B. (2003). Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes. Rapid Communications in Mass Spectrometry, 17(6), 547–552. Available at: [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Attygalle, A. B., & Jalsovszky, I. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149–161. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Kowalczyk, E., Kwiatek, K., & Bocian, S. (2017). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of Veterinary Research, 61(4), 485–491. Available at: [Link]

  • Journal of China Pharmaceutical University. (1991). Mass Spectra of Sulphur-Containing Heterocycles:Thieno 3,4-d Pyrimidine-2,4-Dione Derivatives. Journal of China Pharmaceutical University, (6), 321-325. Available at: [Link]

  • Raut, L. S., & Hamde, V. S. (2021). Mass spectrum of Pyrrolo[1,2-a] pyrazine-1,4-dione, hexahydro-with Retention Time (RT) = 16.73. ResearchGate. Available at: [Link]

  • NIST. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST WebBook. Available at: [Link]

  • NIST. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST WebBook. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available at: [Link]

  • Müller, M., & Volmer, D. Interpretation of mass spectra. Saarland University. Available at: [Link]

  • Kim, J., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Shimadzu. LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Available at: [Link]

  • Jedlińska, A., et al. (2023). LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources. Molecules, 28(17), 6209. Available at: [Link]

  • Journal of Current Medical Research and Opinion. Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application of LC/ESI-MS in In Forensic Sciences, Doping Test, Pharmacokinetics, Bioavailability and Bioequivalence study, Environmental, and Agrochemical and Pesticides Industry. Available at: [Link]

  • Liu, A., et al. (2011). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Beilstein Journal of Organic Chemistry, 7, 1046–1053. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. Available at: [Link]

  • Shimadzu. Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Available at: [Link]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2022). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. ResearchGate. Available at: [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1–20. Available at: [Link]

  • Bicu, E., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5520. Available at: [Link]

  • Kaneka Techno Research. Pyrolysis Gas Chromatograph Mass Spectrometer (Py-GC/MS). Available at: [Link]

  • Japan Customs. Analytical methods for piperazine-like narcotics and their analogues. Available at: [Link]

  • Shimadzu Corporation. Multi-functional Pyrolysis System (Pyrolysis GC-MS). Available at: [Link]adzu.co.jp/an/gcms/py-3030d.html)

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Application

How to prepare 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine for cell culture assays

Application Note: Preparation and Utilization of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (Oltipraz Metabolite M2) for Cell Culture Assays Introduction & Mechanistic Overview Oltipraz is a well-documented chemo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Utilization of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (Oltipraz Metabolite M2) for Cell Culture Assays

Introduction & Mechanistic Overview

Oltipraz is a well-documented chemopreventive agent; however, its in vivo efficacy is largely dependent on its biotransformation into active pyrrolopyrazine metabolites[1]. The most prominent of these is 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine , commonly referred to as Oltipraz Metabolite M2 .

When conducting in vitro cell culture assays, utilizing the parent compound (oltipraz) often yields inconsistent pharmacodynamics or false negatives. This occurs because many immortalized cell lines (e.g., HCT116, HepG2) lack the complete suite of hepatic Phase I/II metabolizing enzymes required to efficiently convert oltipraz into M2. By preparing and dosing M2 directly, researchers bypass this metabolic bottleneck, ensuring precise target engagement.

M2 exerts its effects through two primary, field-validated signaling axes:

  • Anti-Angiogenic Axis: M2 prevents the de novo synthesis of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by upregulating the precursor forms of microRNAs miR-199a-5p and miR-20a[1].

  • Metabolic Axis: M2 acts as a dual modulator in hepatocytes, activating AMP-activated protein kinase (AMPK) while repressing Liver X receptor-alpha (LXRα) transcriptional activity, thereby inhibiting lipogenesis and enhancing mitochondrial fuel oxidation[2].

Physical Properties & Reconstitution Strategy

M2 is highly hydrophobic due to its pyrrolopyrazine core and bis-methylthio substitutions. Attempting to dissolve M2 directly in aqueous buffers or culture media will result in immediate precipitation, rendering the compound biologically unavailable. Dimethyl sulfoxide (DMSO) is the mandatory primary vehicle.

To maintain cellular viability, the final concentration of DMSO in cell culture media must never exceed 0.1% (v/v). Therefore, stock solutions must be prepared at a minimum of 1000× the highest intended working concentration.

Table 1: Quantitative Chemical and Physical Data

PropertyValue
Chemical Name 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine
Common Synonym Oltipraz metabolite M2
CAS Number 84201-40-1
Molecular Formula C10H12N2S2
Molecular Weight 224.35 g/mol
Primary Solvent Anhydrous DMSO
Max Solubility (DMSO) ~10 mg/mL (approx. 44.57 mM)
Storage (Solid Powder) 2–8°C, protect from light
Storage (Liquid Aliquots) -80°C (Avoid freeze-thaw cycles)

Dual Signaling Pathway of M2

M2_Pathways cluster_HIF Anti-Angiogenic Pathway cluster_Metab Metabolic Pathway M2 7-Methyl-6,8-bis(methylthio) pyrrolo[1,2-a]pyrazine (M2) miR Induction of miR-199a-5p & miR-20a M2->miR AMPK AMPK Phosphorylation (Activation) M2->AMPK LXR LXRα Transcriptional Repression M2->LXR HIF Inhibition of HIF-1α De Novo Synthesis miR->HIF Oxidation Increased Mitochondrial Oxidation & Decreased Lipogenesis AMPK->Oxidation LXR->Oxidation

Figure 1: The dual mechanistic pathways of M2 targeting angiogenesis and cellular metabolism.

Experimental Protocols

Protocol A: Preparation of a Self-Validating 20 mM Stock Solution

Causality: The methylthio groups on the pyrrolopyrazine ring can cause slow dissolution kinetics at room temperature. Pre-warming the solvent ensures complete solvation, preventing micro-crystal formation that could skew downstream dosing calculations.

  • Equilibration: Remove the M2 powder vial from 4°C storage and place it in a desiccator at room temperature for 30 minutes. Reasoning: Preventing ambient moisture condensation is critical, as water ingress will degrade the compound and reduce DMSO solubility.

  • Reconstitution: Add 2.23 mL of sterile, anhydrous DMSO (≥99.9% purity) to 10 mg of M2 powder to achieve a 20 mM stock solution.

  • Solvation: Vortex vigorously for 60 seconds. If the solution is not completely clear, warm the vial in a 37°C water bath for 5 minutes.

  • Aliquoting: Aliquot the 20 mM stock into 50 µL volumes using amber microcentrifuge tubes. Reasoning: Pyrrolopyrazines are photosensitive and prone to photo-oxidation. Amber tubes preserve structural integrity.

  • Storage: Store aliquots immediately at -80°C.

Protocol B: HIF-1α Inhibition Assay in HCT116 Cells

Causality: M2 inhibits HIF-1α de novo synthesis rather than promoting its degradation[1]. To validate this mechanism, Cobalt Chloride (CoCl₂) is used to chemically mimic hypoxia. CoCl₂ stabilizes existing HIF-1α by inhibiting prolyl hydroxylases. If M2 successfully halts new synthesis, the CoCl₂-induced accumulation of HIF-1α will be significantly blunted.

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells in 6-well plates at 3 × 10⁵ cells/well in McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • M2 Pre-treatment: Dilute the 20 mM M2 stock 1:1000 in culture media to yield a 20 µM working solution. Replace the media in the wells with the M2-treated media. Include a vehicle control well containing 0.1% DMSO.

  • Incubation: Incubate for 2 hours. Reasoning: This window allows for intracellular accumulation of M2 and the subsequent transcriptional induction of miR-199a-5p and miR-20a.

  • Hypoxia Induction: Add CoCl₂ to a final concentration of 100 µM to the wells. Include a normoxic control well (DMSO vehicle, no CoCl₂) to establish baseline HIF-1α levels.

  • Harvesting: After 4 hours of CoCl₂ exposure, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Validation (Western Blot): Resolve lysates via SDS-PAGE and probe for HIF-1α. Critical Step: Probe for GAPDH or β-actin as a loading control to definitively prove that the reduction in HIF-1α is specific to M2's mechanism and not an artifact of global translational arrest or cytotoxicity.

Protocol C: AMPK Activation and Anti-Lipogenesis Assay in HepG2 Cells

Causality: M2 reverses steatosis by activating AMPK[2]. A robust assay must prove that the observed anti-lipogenic effect is strictly AMPK-dependent. This is achieved by utilizing Compound C (Dorsomorphin), a potent AMPK inhibitor, as a counter-screen.

  • Cell Seeding: Seed HepG2 cells in 6-well plates and culture until 70% confluent.

  • Steatosis Induction: Replace media with DMEM containing high glucose (30 mM) and a 0.5 mM free fatty acid (FFA) mixture (oleic acid:palmitic acid at a 2:1 ratio) to induce a steatotic phenotype.

  • Counter-Screen Pre-treatment: In designated validation wells, pre-treat cells with 10 µM Compound C for 1 hour prior to M2 addition.

  • M2 Treatment: Co-treat the appropriate wells with 10 µM M2. Incubate all plates for 24 hours.

  • Lipid Quantification: Lyse the cells and measure intracellular triglycerides (TG) using a standard colorimetric TG assay kit, normalizing to total protein content (BCA assay).

  • Self-Validation Check: The robust reduction in intracellular TG observed in the M2-treated wells must be reversed in the wells co-treated with Compound C. This validates that M2's efficacy is mechanistically driven by AMPK activation.

References

  • Kang, S. G., Lee, W. H., Lee, Y. H., Lee, Y. S., & Kim, S. G. (2012). Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction. Carcinogenesis, 33(3), 661-669. Retrieved from [Link]1]

  • Kim, T. H., Eom, J. S., Lee, C. G., Yang, Y. M., Lee, Y. S., & Kim, S. G. (2013). An active metabolite of oltipraz (M2) increases mitochondrial fuel oxidation and inhibits lipogenesis in the liver by dually activating AMPK. British Journal of Pharmacology, 168(7), 1647-1661. Retrieved from [Link]2]

Sources

Method

Application Note: Advanced Crystallization Strategies for 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine

Document Type: Technical Application Note & Protocol Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Compound Synonyms: Oltipraz Metabolite M2, MBMTPP Executive Summary & Mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Formulation Scientists, Process Chemists, and Drug Development Professionals Compound Synonyms: Oltipraz Metabolite M2, MBMTPP

Executive Summary & Mechanistic Background

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine (commonly referred to as MBMTPP or Oltipraz Metabolite M2) is a highly significant pharmacological intermediate and in vivo metabolite of the chemopreventive agent oltipraz. Recent studies have demonstrated its potent biological activity, notably acting as an[1]. Furthermore, MBMTPP plays a critical role in tumor suppression by[2].

Despite its biological utility, purifying MBMTPP to the rigorous standards required for in vitro assays (≥98% HPLC purity)[1] presents a profound physicochemical challenge. With a molecular formula of C₁₀H₁₂N₂S₂ and a molecular weight of 224.35 g/mol [3], the molecule is highly lipophilic (LogP ~3.1)[3]. Crucially, it possesses an unusually low melting point of approximately 66 °C[4].

The Crystallization Challenge (Causality): When a highly lipophilic compound has a melting point this low, its crystallization temperature is often dangerously close to its Liquid-Liquid Phase Separation (LLPS) boundary. If supersaturation is achieved too rapidly, the system will minimize its free energy by separating into a solute-rich "oil" rather than forming an ordered crystal lattice. This phenomenon, known as "oiling out," traps impurities and yields an amorphous, gummy solid. To overcome this, we must employ a shallow supersaturation trajectory paired with strategic seeding.

BiologicalMechanism M2 MBMTPP (Oltipraz M2) AMPK AMPK Activation M2->AMPK LXR LXRα Inhibition M2->LXR miRNA Precursor miRNA Maturation (miR-199a-5p / miR-20a) M2->miRNA Steatosis Inhibition of Liver Steatosis AMPK->Steatosis LXR->Steatosis HIF1a HIF-1α Repression miRNA->HIF1a

Figure 2: Pharmacological pathways of MBMTPP, demonstrating AMPK activation and HIF-1α repression.

Solvent Selection Strategy

To prevent LLPS, the solvent system must disrupt solute-solute interactions just enough to dissolve the compound, while the anti-solvent must gradually reduce solubility without shocking the system into an emulsion.

Table 1: Quantitative Solvent Screening for MBMTPP Crystallization

Primary SolventAnti-SolventRatio (v/v)Yield (%)Purity (HPLC %)Crystal HabitObservation / Causality
Ethanol Water 1:182>98.5PrismaticOptimal. Gradual desolvation prevents oiling out.
Ethyl Acetate Hexane 1:37597.2NeedlesGood for single-crystal XRD; lower bulk yield.
Methanol Water 1:26896.5AmorphousHigh propensity for LLPS without heavy seeding.
Acetone Heptane 1:45595.0AgglomeratesRapid precipitation traps solvent and impurities.

Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in diagnostic checks to ensure the operator can identify and correct phase separation in real-time.

CrystallizationWorkflow A Crude MBMTPP (Oltipraz M2) B Dissolution in EtOH (50 °C, 100 mg/mL) A->B C Hot Filtration (0.22 µm PTFE) B->C D Cool to 35 °C (Metastable Zone) C->D E Seed Crystal Addition (Prevents Oiling Out) D->E Critical Step F Anti-Solvent Addition (Dropwise H2O) E->F Method A G Controlled Cooling (0.1 °C/min to 5 °C) E->G Method B H Crystal Harvest & Vacuum Drying F->H G->H

Figure 1: Optimized crystallization workflow for MBMTPP, highlighting the critical seeding step.

Protocol A: Anti-Solvent Crystallization (For Bulk Purification)

Objective: Achieve analytical-grade purity (>98%) from crude synthetic mixtures.

  • Dissolution: Suspend 1.0 g of crude MBMTPP in 10 mL of absolute ethanol. Heat the mixture to 50 °C under continuous magnetic stirring (400 rpm) until complete dissolution is achieved.

    • Causality: Ethanol provides excellent solubility at elevated temperatures while remaining completely miscible with water, facilitating a controlled supersaturation gradient.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, jacketed crystallization vessel.

    • Causality: Removes insoluble particulate matter that could act as heterogeneous nucleation sites for impurities.

  • Controlled Cooling & Seeding (Critical Step): Cool the solution to 35 °C at a rate of 0.5 °C/min. Once at 35 °C, introduce 10 mg of high-purity MBMTPP seed crystals.

    • Causality: Because MBMTPP has a low melting point (66 °C)[4], unseeded solutions will likely bypass the metastable zone and oil out. Seeding forces the system to bypass the primary nucleation energy barrier, directing the thermodynamics toward crystalline growth.

  • Anti-Solvent Addition: Begin dropwise addition of 10 mL of ultrapure water at a strict rate of 0.2 mL/min using a programmable syringe pump.

  • Self-Validating Check (Turbidity Monitoring): Observe the solution against a dark background.

    • Expected Outcome: The solution becomes slightly cloudy with distinct, sparkling, suspended particulates (successful crystal growth).

    • Failure Mode (LLPS): The solution turns into a milky, opaque emulsion with no visible individual particles.

    • Self-Correction Loop: If oiling out occurs, immediately halt water addition. Reheat the vessel to 50 °C until the emulsion clears entirely. Add 1 mL of pure ethanol, cool back to 35 °C, re-seed, and resume water addition at a reduced rate (0.1 mL/min).

  • Aging and Harvesting: Once all water is added, cool the suspension to 5 °C at 0.1 °C/min. Age for 2 hours to maximize yield. Filter the crystals under vacuum, wash with 5 mL of ice-cold 1:1 EtOH:H₂O, and dry under vacuum at 30 °C for 12 hours.

Protocol B: Vapor Diffusion (For Single-Crystal X-Ray Diffraction)

Objective: Grow high-quality, defect-free single crystals for structural elucidation.

  • Preparation: Dissolve 20 mg of purified MBMTPP in 1 mL of Ethyl Acetate in a 2-dram inner vial.

  • Diffusion Setup: Place the open inner vial into a larger 20 mL outer scintillation vial containing 5 mL of Hexane (anti-solvent).

  • Equilibration: Cap the outer vial tightly and store it in a vibration-free environment at a constant 20 °C.

  • Validation: Over 3–5 days, hexane vapor will slowly diffuse into the ethyl acetate, gently lowering the solubility. Inspect daily under a polarized light microscope. Stop the process when sharp, needle-like crystals reach ~0.2 mm in length to prevent agglomeration.

Analytical Validation

To ensure the integrity of the crystallized product, perform the following validations:

  • Differential Scanning Calorimetry (DSC): A successful crystallization will yield a sharp endothermic melting peak at exactly 66 °C[4]. A broadened peak or a depressed melting point indicates trapped solvent or residual amorphous oil.

  • HPLC-UV: Dissolve 1 mg of the final crystal in acetonitrile and run against a standard curve to verify ≥98% purity[1], ensuring the removal of synthetic byproducts.

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Technical Notes & Optimization

Troubleshooting

Process Optimization and Troubleshooting Guide: Synthesis of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals. Introduction & Mechanistic Overview 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (CAS: 84201-40-1), commonly known as Olti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals.

Introduction & Mechanistic Overview

7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (CAS: 84201-40-1), commonly known as Oltipraz Metabolite M2, is a highly functionalized heterocyclic compound. It has garnered significant attention in drug development due to its potent biological activities, including the [1] and its role as an AMPK activator in the treatment of liver fibrosis[2].

The synthesis of this compound is typically achieved through a complex, base-mediated cascade rearrangement of the parent drug, Oltipraz (4-methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione). The transformation requires precise control over nucleophilic ring-opening, electrophilic trapping (methylation), and intramolecular cyclization.

Mechanism A Oltipraz (Parent Compound) 1,2-Dithiole-3-thione core B Base-Mediated Ring Opening (Deprotonation & Cleavage) A->B NaH, DMF C Thiolate Alkylation (Excess MeI addition) B->C MeI, 0°C D Intramolecular Cyclization (Nucleophilic attack on Pyrazine) C->D Spontaneous E 7-Methyl-6,8-bis(methylthio) pyrrolo[1,2-a]pyrazine (M2) D->E Rearrangement

Figure 1: Mechanistic workflow for the base-mediated synthesis of Oltipraz metabolite M2.

Self-Validating Experimental Protocol

To achieve high yields, the protocol must prevent premature cyclization and oxidative degradation. The following methodology utilizes built-in visual and analytical validations to ensure the reaction proceeds correctly at each stage.

Reagents: Oltipraz (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 3.5 eq), Methyl Iodide (3.5 eq), Anhydrous DMF.

Step-by-Step Methodology:
  • System Preparation & Degassing (Critical for Yield):

    • Action: Purge a flame-dried Schlenk flask containing anhydrous DMF with Argon for 30 minutes.

    • Causality: The final bis(methylthio) product is highly susceptible to auto-oxidation, which forms the sulfinyl metabolites M3 and M4[1]. Removing dissolved oxygen prevents this degradation pathway.

  • Deprotonation & Ring Opening:

    • Action: Dissolve Oltipraz (1.0 eq) in the degassed DMF. Cool to 0 °C. Add NaH (3.5 eq) portion-wise under a positive Argon stream.

    • Validation Check: You will observe immediate effervescence (H₂ gas evolution) and a distinct color shift from the characteristic orange/red of Oltipraz to a deep brown/purple solution. This confirms the successful cleavage of the 1,2-dithiole-3-thione ring and the formation of the highly nucleophilic thiolate anions.

  • Electrophilic Trapping (Methylation):

    • Action: Maintain the reaction at 0 °C. Add Methyl Iodide (3.5 eq) dropwise via a syringe pump over 15 minutes.

    • Causality: MeI is highly volatile (b.p. 42 °C). Dropwise addition at 0 °C prevents evaporative loss and controls the highly exothermic alkylation of the thiolates, preventing unwanted N-methylation of the pyrazine core.

    • Validation Check: The solution will gradually lighten in color, and a fine white precipitate (NaI) will form, indicating successful nucleophilic substitution.

  • Cyclization & Quench:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl.

    • Validation Check: Perform TLC (Hexane/EtOAc 8:2). The reaction is complete when the orange starting material spot (Rf ~0.4) disappears, replaced by a new, highly UV-active blue-fluorescent spot (Rf ~0.6) corresponding to the conjugated pyrrolo[1,2-a]pyrazine core.

Quantitative Data & Process Optimization

Reaction conditions dictate the efficiency of the cascade rearrangement. Weak bases or protic solvents fail to drive the initial ring opening, while elevated temperatures lead to MeI evaporation and incomplete alkylation.

Table 1: Optimization of Reaction Parameters for M2 Synthesis

EntryBase (Eq.)SolventTemperature ProfileMeI (Eq.)Isolated Yield (%)Primary Impurity Profile
1K₂CO₃ (2.5)AcetoneReflux (12h)2.535%Unreacted starting material
2Cs₂CO₃ (2.5)DMF80 °C (6h)2.542%Mono-methylated intermediates
3NaH (3.0)THF0 °C to RT (8h)3.065%Incomplete cyclization
4 NaH (3.5) DMF 0 °C to RT (4h) 3.5 88% Trace sulfoxides (M3)

Note: Entry 4 represents the optimized self-validating protocol described in Section 2.

Troubleshooting & FAQs

Q1: My starting material is fully consumed, but mass spectrometry shows a[M-14] peak relative to the target. What happened?

A: A mass difference of -14 Da typically indicates a missing methyl group. You have generated a mono-methylated intermediate that failed to fully alkylate before the cyclization step.

  • Causality: This is almost always caused by the loss of Methyl Iodide due to its high volatility, or insufficient base to fully deprotonate the intermediate thiols.

  • Solution: Ensure MeI is added at strictly 0 °C using a sealed vessel or syringe pump. Increase MeI to 3.5 equivalents.

Q2: Why am I seeing a mixture of products with higher polarity on TLC?

A: This indicates the formation of oxidized byproducts, specifically the sulfinyl (M3) or bis-sulfinyl (M4) metabolites[1].

  • Causality: The bis(methylthio) groups on the pyrrolo[1,2-a]pyrazine core are electron-rich and readily react with atmospheric oxygen or [3] to form sulfoxides.

  • Solution: Strictly degas all solvents by sparging with Argon for 30 minutes prior to use, and maintain a positive Argon atmosphere throughout the workup.

Q3: How do I separate non-polar impurities from the target M2 compound?

A: The target M2 compound is highly lipophilic[2]. Standard normal-phase silica gel chromatography using a Hexane/Ethyl Acetate gradient (95:5 to 80:20) is highly effective. If co-elution with unreacted Oltipraz occurs, switch to reverse-phase C18 chromatography (Acetonitrile/Water gradient), which provides excellent orthogonal selectivity for these heterocycles.

Troubleshooting Start Issue: Low Yield of M2 (<40%) Q1 Is Oltipraz fully consumed? Start->Q1 Sol1 Increase Base Equivalents Ensure Anhydrous DMF Q1->Sol1 No Q2 Are mono-methylated intermediates present? Q1->Q2 Yes Sol2 Increase MeI Equivalents Control temp at 0°C Q2->Sol2 Yes Q3 Are sulfoxide byproducts (M3/M4) detected? Q2->Q3 No Sol3 Degas solvents strictly Run under Argon Q3->Sol3 Yes

Figure 2: Diagnostic logic tree for resolving low yield in M2 synthesis.

References

  • Kang, S. G., et al. "Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction." Carcinogenesis, 2012. URL:[Link]

  • Kim, S. G., et al. "Pharmacokinetics of oltipraz and its major metabolite (RM) in patients with liver fibrosis or cirrhosis: relationship with suppression of circulating TGF-beta1." Clinical Pharmacology & Therapeutics, 2010. URL:[Link]

  • Velayutham, M., et al. "Glutathione-Mediated Formation of Oxygen Free Radicals by the Major Metabolite of Oltipraz." Chemical Research in Toxicology, 2005. URL:[Link]

Sources

Optimization

Technical Support Center: Advanced Purification of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine

Welcome to the technical support guide for the advanced purification of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine. This resource is designed for researchers, medicinal chemists, and process development scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the advanced purification of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and its analogs. As a key in-vivo metabolite of the chemoprotective agent Oltipraz, achieving high purity of this molecule is critical for accurate biological and pharmacological studies[1].

This guide deviates from a standard linear protocol. Instead, it is structured as a series of troubleshooting questions and in-depth answers, mirroring the challenges you are likely to encounter in a real-world laboratory setting. We will explore the causality behind each purification step, empowering you to make informed, data-driven decisions.

Section 1: Foundational Knowledge & Initial Assessment

Before attempting any purification, a thorough understanding of the target compound and potential impurities is paramount. This section addresses the most common preliminary questions.

FAQ 1: What are the fundamental properties of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine that influence purification?

Understanding the physicochemical properties is the first step in designing a robust purification strategy. Key characteristics are summarized below.

PropertyValueSourceSignificance for Purification
Molecular Formula C₁₀H₁₂N₂S₂[2]Indicates a relatively non-polar, small molecule.
Molecular Weight 224.35 g/mol [2][3]Suitable for standard purification techniques like silica gel chromatography and solvent-based extraction.
Melting Point 66 °C[2]The relatively low melting point suggests that the compound may "oil out" during crystallization if not handled carefully. It also allows for purity assessment via melting point depression.
Appearance Yellow Solid (reported for related compounds)[4]A significant color change or the presence of dark tars may indicate degradation or complex impurities.
Calculated LogP 3.1[3]Suggests good solubility in organic solvents like dichloromethane, ethyl acetate, and acetone, and poor solubility in water.
FAQ 2: What are the likely impurities I'll encounter from the synthesis?

Impurities are typically derived from starting materials, reagents, or side-reactions. For this class of compounds, common impurities may include:

  • Unreacted Starting Materials: Such as Oltipraz or its precursors[1].

  • Mono-thiolated Analogs: Incomplete reaction can lead to species like 7-methyl-6-(methylthio)pyrrolo(1,2-a)pyrazine or the 8-methylthio isomer.

  • Oxidized Byproducts: The thioether moieties (-SCH₃) can be susceptible to oxidation, forming sulfoxides or sulfones, especially during prolonged workups or exposure to air.

  • Reagent-Derived Impurities: Residual coupling agents, bases, or solvents used in the preceding synthetic steps.

  • Positional Isomers: Depending on the synthetic route, other isomers may form, which can be challenging to separate[5].

Section 2: Troubleshooting Silica Gel Chromatography

Silica gel column chromatography is the most common and effective method for purifying pyrrolo[1,2-a]pyrazine derivatives[4][5][6][7]. However, several issues can arise.

Question: My compound is co-eluting with an impurity on the column. How do I improve separation?

Answer: This is a classic challenge that requires a systematic approach to optimizing the mobile phase (eluent). The goal is to find a solvent system that creates the largest difference in retention factor (Rƒ) between your target compound and the contaminants.

Step-by-Step Protocol for Solvent System Optimization:

  • Establish a Baseline with TLC: Use Thin Layer Chromatography (TLC) for rapid screening. Spot your crude mixture on a silica plate and develop it in a standard solvent system, such as 3:1 Hexanes:Ethyl Acetate.

  • Analyze the Rƒ: Aim for an Rƒ value of 0.25 - 0.35 for your target compound.

    • If Rƒ is too high (>0.5): The eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., switch from 3:1 to 5:1 Hexanes:EtOAc).

    • If Rƒ is too low (<0.1): The eluent is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., switch from 3:1 to 1:1 Hexanes:EtOAc).

  • Refine the Separation (ΔRƒ): If the Rƒ is optimal but your compound and impurity spots are still merged, you need to change the selectivity of the solvent system.

    • Introduce a Third Solvent: Incorporating a solvent with different properties can drastically alter selectivity. Dichloromethane (DCM) is an excellent choice for this class of compounds[4]. Try ternary systems like Hexane/Ethyl Acetate/DCM. A small amount of DCM can disrupt hydrogen bonding interactions differently for each compound, often pulling apart co-eluting spots.

    • Experiment with Different Solvent Classes: If Hexane/EtOAc fails, switch to a different system entirely. For example, a Toluene/Acetone system offers different aromatic and polar interactions.

Workflow for Chromatography Solvent Selection

G start Start: Crude Material tlc_initial Run TLC (e.g., 3:1 Hex:EtOAc) start->tlc_initial check_rf Is Target Rƒ ~0.3? tlc_initial->check_rf rf_high Rƒ > 0.5 (Too Polar) check_rf->rf_high No rf_low Rƒ < 0.1 (Not Polar Enough) check_rf->rf_low No check_sep Good Separation? check_rf->check_sep Yes decrease_pol Decrease Polarity (Increase Hex %) rf_high->decrease_pol increase_pol Increase Polarity (Increase EtOAc %) rf_low->increase_pol run_column Run Flash Column check_sep->run_column Yes change_selectivity Change Selectivity check_sep->change_selectivity No decrease_pol->tlc_initial increase_pol->tlc_initial end_node Pure Compound run_column->end_node add_dcm Try Ternary System (e.g., Hex:EtOAc:DCM) change_selectivity->add_dcm add_dcm->tlc_initial

Caption: Workflow for selecting a chromatography solvent system.

Question: My compound is streaking on the TLC and giving broad peaks from the column. What is happening?

Answer: Tailing or streaking is often a sign of undesirable secondary interactions between your compound and the stationary phase, or compound degradation.

  • Causality: Standard silica gel is acidic (pKa ≈ 4.5). The nitrogen atoms in the pyrrolo(1,2-a)pyrazine core are basic. This can lead to strong acid-base interactions, causing the compound to "stick" to the silica and elute slowly and unevenly. In some cases, this prolonged contact with the acidic surface can even cause degradation.

Troubleshooting Steps:

  • Neutralize the Mobile Phase: Add 0.1-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide to your eluent. These bases will preferentially interact with the acidic silanol groups on the silica surface, "masking" them from your compound and allowing it to travel through the column unimpeded.

  • Use Deactivated Silica: Prepare a slurry of silica gel in your chosen eluent and add 1% NEt₃. This deactivates the entire stationary phase before packing the column.

  • Consider an Alternative Stationary Phase: If basic modifiers do not solve the problem, the issue may be more severe. Switching to a more inert stationary phase, such as neutral alumina , can be an effective, albeit more expensive, solution.

  • Check Sample Loading: Overloading the column is a common cause of peak broadening. As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude compound) for difficult separations. Ensure your sample is dissolved in a minimal amount of solvent and applied to the column in a tight band.

Section 3: Troubleshooting Crystallization

After chromatographic purification, crystallization is the final step to achieve high analytical purity and obtain a stable, solid material. Given the compound's low melting point of 66°C, this can be challenging[2].

Question: My chromatographically pure compound oils out or refuses to crystallize from solution. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than an ordered solid lattice. This is common for low-melting-point solids or when the solution is supersaturated too quickly.

Detailed Crystallization Protocol:

  • Solvent Selection is Key: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.

    • Screening: In small vials, test the solubility of ~10 mg of your compound in 0.5 mL of various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene).

    • Good Candidates: A solvent that requires heating to fully dissolve the compound is a promising candidate. For related pyrrolopyrazine structures, ethanol has proven effective[5][8].

  • The Anti-Solvent Diffusion Method: This is a powerful technique for difficult-to-crystallize compounds.

    • Step A: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).

    • Step B: Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., Hexanes or Pentane).

    • Mechanism: Over several hours to days, the vapor of the poor solvent will slowly diffuse into the good solvent. This gradually decreases the overall solubility of your compound, promoting the slow, ordered growth of crystals rather than rapid precipitation or oiling out.

  • Control the Cooling Rate: If attempting a standard cooling crystallization, do not rush the process. Crashing the solution in an ice bath is a common mistake. Allow the heated, saturated solution to cool slowly to room temperature, and then transfer it to a 4°C refrigerator. Slow cooling is critical for forming a well-ordered crystal lattice.

  • Induce Nucleation: If crystals refuse to form from a supersaturated solution:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to act as a template for further crystal growth.

Decision Tree for Purification Strategy

G start Start: Crude Product check_purity Initial Purity? (e.g., by NMR/LCMS) start->check_purity purity_high >90% with minor impurities check_purity->purity_high High purity_low <90% or complex mixture check_purity->purity_low Low try_cryst Attempt Direct Crystallization purity_high->try_cryst run_column Perform Silica Gel Chromatography purity_low->run_column cryst_ok Successful? try_cryst->cryst_ok cryst_ok->run_column No / Oiled Out end_node Pure Compound (>99.5%) cryst_ok->end_node Yes column_ok Purity >98%? run_column->column_ok final_cryst Final Crystallization column_ok->final_cryst Yes use_hplc Consider Preparative HPLC column_ok->use_hplc No / Co-elution final_cryst->end_node use_hplc->end_node

Sources

Troubleshooting

Optimizing chromatography conditions for pyrrolo(1,2-a)pyrazine derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the unique chromatographic challenges posed by pyrrolo[1,2-a]pyrazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the unique chromatographic challenges posed by pyrrolo[1,2-a]pyrazine derivatives. These fused bicyclic nitrogen heterocycles are highly valued in drug discovery for their diverse biological activities, but their complex electronic structures—featuring both a π-excessive pyrrole and a π-deficient pyrazine ring—require precise chromatographic tuning.

Below, you will find the fundamental causality behind their chromatographic behavior, a self-validating method development protocol, and targeted FAQs for complex separations.

Core Method Development Logic

HPLC_Workflow Start Analyze Pyrrolo[1,2-a]pyrazine Properties (pKa, LogP) Decision1 LogP Assessment Start->Decision1 HILIC HILIC / Polar-Embedded (Acetonitrile/Water + Buffer) Decision1->HILIC LogP < 0 (Polar) RPHPLC Reversed-Phase (RP-HPLC) (C18/PFP Column) Decision1->RPHPLC LogP > 0 (Lipophilic) Validate Method Validation (ICH Guidelines) HILIC->Validate Decision2 Peak Tailing Observed? RPHPLC->Decision2 Modifier Add Acidic Modifier (0.1% TFA or Formic Acid) Decision2->Modifier Yes (Silanol Interaction) MixedMode Mixed-Mode LC (RP + Cation Exchange) Decision2->MixedMode Persistent Tailing Decision2->Validate No (Good Symmetry) Modifier->Decision2 Re-evaluate MixedMode->Validate

HPLC method development workflow for pyrrolo[1,2-a]pyrazine derivatives.

Section 1: The Causality of Chromatographic Behavior (FAQs)

Q: Why do pyrrolo[1,2-a]pyrazine derivatives frequently exhibit severe peak tailing in standard reversed-phase HPLC (RP-HPLC)? A: The root cause lies in their identity as nitrogen-containing heterocycles (NCHs). The non-bridgehead nitrogens in the pyrazine ring possess lone pairs that can act as hydrogen bond acceptors or become protonated depending on the mobile phase pH. In standard silica-based C18 columns, these basic moieties undergo secondary ion-exchange interactions with residual, unendcapped acidic silanols on the silica surface. This dual-retention mechanism (hydrophobic + ion-exchange) leads to peak asymmetry and tailing. To mitigate this, we recommend using low-pH mobile phases (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to fully protonate the basic nitrogens and suppress silanol ionization, or switching to Mixed-Mode Liquid Chromatography (MMLC) which intentionally utilizes both reversed-phase and cation-exchange mechanisms for predictable retention1[1].

Q: How do I choose the correct stationary phase based on the specific pyrrolo[1,2-a]pyrazine analog I am synthesizing? A: The choice is dictated by the degree of saturation and functionalization. Fully aromatic pyrrolo[1,2-a]pyrazines are highly lipophilic and retain well on standard C18 phases. However, saturated diketopiperazine analogs—such as the bioactive pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- isolated from marine bacteria—are significantly more polar 2[2]. For these polar derivatives, highly aqueous RP-HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) is required to prevent early elution in the void volume.

Table 1: Physicochemical Properties & Stationary Phase Selection Matrix

Derivative ClassTypical LogPPrimary ChallengeRecommended Column ChemistryOptimal Mobile Phase Additive
Fully Aromatic Pyrrolo[1,2-a]pyrazines 1.5 to 3.0Strong hydrophobic retention, poor solubilityC18 or C8 (High carbon load)0.1% TFA (pH ~2.0)
Halogenated/Aryl-Substituted Analogs > 3.0Co-elution of positional isomersPFP (Pentafluorophenyl)10 mM Ammonium Acetate
Hexahydro-1,4-diones (Diketopiperazines) < 0.5Poor retention, early elutionPolar-embedded C18 or HILIC0.1% Formic Acid (LC-MS grade)
Ugi-Adduct Precursors (Acyclic) VariableConformational peak broadeningC18 (Endcapped, ultra-pure silica)0.1% Phosphoric acid (UV only)

Section 2: Step-by-Step Method Development Protocol

To establish a self-validating, robust separation method for functionalized pyrrolo[1,2-a]pyrazine derivatives, follow this protocol. This workflow ensures that any peak distortion is diagnosed and corrected systematically at the source.

Phase 1: Mobile Phase Preparation & System Passivation

  • Aqueous Phase (A): Prepare 18.2 MΩ ultrapure water with 0.1% v/v Formic Acid (FA). Causality: FA lowers the pH below the pKa of the pyrazine nitrogens. This ensures the target molecules exist as a single, fully protonated species, eliminating the peak splitting and broadening caused by mixed ionization states.

  • Organic Phase (B): Prepare HPLC-grade Acetonitrile with 0.1% v/v FA.

  • System Passivation: Purge the LC system with 50% B for 30 minutes. Causality: This passivates stainless steel lines to prevent the electron-rich pyrazine rings from chelating with trace metal ions, which can otherwise cause severe recovery losses.

Phase 2: Column Equilibration & System Suitability

  • Install an endcapped, high-purity silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Equilibrate at 5% B for 10 column volumes.

  • Self-Validation Step: Inject a neutral void volume marker (e.g., uracil) and a hydrophobic marker (e.g., toluene). Calculate the asymmetry factor ( As​ ) for toluene. Proceed to sample analysis only if As​ is between 0.95 and 1.05. This validates that the column bed is uniform and free of voids before introducing complex heterocycles.

Phase 3: Gradient Optimization & Evaluation

  • Run a broad screening gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Monitor at 254 nm (optimal for the conjugated pyrrole system) and via ESI+ MS.

  • Self-Validation Step: Calculate the apparent retention factor ( k′ ). If k′<2 for your target pyrrolo[1,2-a]pyrazine, the method lacks sufficient retention. You must switch to a polar-embedded stationary phase or HILIC conditions to ensure the analyte is not co-eluting with unretained matrix suppression zones.

Section 3: Advanced Troubleshooting & Synthesis FAQs

Q: I am trying to separate unreacted Ugi adducts from my final cyclic pyrrolo[1,2-a]pyrazine-3,6-dione. They co-elute on a C18 column. How do I resolve this? A: This is a classic selectivity issue. The synthesis of these diones often involves acid-mediated cyclization of Ugi adducts to form dihydropyrazinones, followed by gold(I)-catalyzed annulation3[3]. Because the acyclic Ugi adduct and the cyclic product have nearly identical hydrophobicities, C18 struggles to differentiate them. Solution: Switch to a Pentafluorophenyl (PFP) column. The PFP phase provides orthogonal selectivity through π−π interactions, dipole-dipole interactions, and shape recognition. The rigid, planar cyclic pyrrolo[1,2-a]pyrazine will interact much more strongly with the fluorinated aromatic ring of the stationary phase compared to the flexible, acyclic Ugi adduct, resulting in baseline resolution.

Q: When scaling up to preparative flash chromatography, my pyrrolo[1,2-a]pyrazine derivatives streak down the silica column and yields are low. What is happening? A: Standard normal-phase silica gel is highly acidic. The basic non-bridgehead nitrogen in the pyrrolo[1,2-a]pyrazine system4[4] binds irreversibly to these acidic silanols, causing severe streaking and sample loss. Solution: You must deactivate the silica. Pre-treat your silica gel column by flushing it with your mobile phase (e.g., Hexane/Ethyl Acetate) containing 1-2% Triethylamine (TEA). The TEA will competitively bind to the highly active acidic sites. Ensure you also maintain 0.5% TEA in your running eluent to maintain this deactivation throughout the preparative separation.

References

  • Source: nih.
  • Source: nih.
  • Title: Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)
  • Title: Pyrrolodiazines. 2.

Sources

Optimization

Preventing thermal degradation of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine

Technical Support Center: Preventing Thermal Degradation of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Thermal Degradation of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals working with 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (commonly known as Oltipraz metabolite M2 or MBMTPP).

Because this compound is highly susceptible to thermal and oxidative stress, standard laboratory handling can inadvertently destroy your sample. This guide provides the mechanistic causality behind its degradation, troubleshooting FAQs, and self-validating protocols to ensure absolute scientific integrity during your workflows.

Section 1: Mechanistic Causality of Thermal Degradation (The "Why")

Understanding the physical chemistry of M2 dictates its handling requirements. M2 features a pyrrolo[1,2-a]pyrazine core substituted with two highly reactive methylthio (-SCH₃) groups ()[1].

The primary mechanism of thermal degradation is the heat-accelerated oxidation of these thioether moieties . M2 has a relatively low melting point of approximately 66 °C ()[2]. When exposed to temperatures approaching or exceeding this threshold, the compound undergoes a phase transition that drastically increases molecular mobility. This mobility exposes the sulfur atoms to atmospheric oxygen, catalyzing their rapid oxidation.

Specifically, M2 degrades into two primary oxidized metabolites:

  • M3 : 7-methyl-8-(methylsulfinyl)-6-(methylthio)pyrrolo[1,2-a]pyrazine (partial oxidation).

  • M4 : 7-methyl-6,8-bis(methylsulfinyl)pyrrolo[1,2-a]pyrazine (full oxidation) ()[3].

Furthermore, at extreme temperatures (>120 °C), the pyrrolo[1,2-a]pyrazine heterocyclic core itself becomes unstable. The thermal energy overcomes the resonance stabilization of the ring, leading to ring-opening and the formation of uncharacterized resinous polymers—a common degradation pathway for this class of active pharmaceutical ingredients (APIs) ()[4].

Section 2: Quantitative Degradation Thresholds

To prevent degradation, you must respect the compound's thermal boundaries. Below is a summary of quantitative data regarding M2's stability:

Temperature RangeExposure TimeObserved Degradation PathwayPreventive Action
20°C – 25°C > 48 hours (in solution)Trace M3 formation (Sulfoxidation)Store in amber vials; use freshly prepared solutions.
40°C – 60°C > 2 hoursSignificant M3 / Trace M4 formationAvoid heated rotary evaporation entirely.
66°C (Melting Point) MinutesRapid M3/M4 conversionLyophilize only; maintain < 4°C during preparation.
> 120°C ImmediateResinous decomposition of pyrrole coreDo not autoclave any contacting equipment.

Section 3: Troubleshooting Guides & FAQs

Q: Why is my M2 sample showing M3 and M4 impurities after solvent evaporation? A: Standard rotary evaporation often utilizes water baths set between 40 °C and 60 °C. Because the melting point of M2 is 66 °C, localized heating on the flask walls combined with the concentration of oxygen accelerates thioether oxidation. Solution: Use lyophilization (freeze-drying) or rotary evaporation at room temperature under a strict high-vacuum environment to prevent thermal and oxidative stress.

Q: How do I distinguish between thermal degradation and baseline synthesis impurities? A: Thermal degradation is progressive and environmentally dependent. If your baseline HPLC shows >98% purity ()[5] but subsequent runs show emerging peaks at lower retention times (typical for the more polar M3 and M4 sulfoxides), you are observing active thermal degradation. Implement the Self-Validating Protocol (Section 4) to isolate the variable.

Q: Can I use standard autoclaving for equipment that contacts this compound? A: No. Autoclaving reaches 121 °C, which exceeds the thermal stability threshold of the pyrrolo[1,2-a]pyrazine core, leading to resinous decomposition and the potential release of toxic nitrogen/carbon oxides ()[6]. Equipment must be sterilized via chemical means or irradiated, and completely cooled before contacting M2.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following workflow is designed as a closed, self-validating system. Protocol A prevents the degradation, while Protocol B analytically proves the success of Protocol A.

Protocol A: Cryogenic Handling and Inert Storage

Causality: We utilize Argon because it is heavier than air and effectively displaces oxygen, preventing the oxidation of the methylthio groups when the compound is in a vulnerable state.

  • Preparation: Pre-chill all glassware and solvents to < 4 °C.

  • Dissolution: Dissolve M2 in the required solvent (e.g., DMSO or Ethanol) strictly over an ice bath. Do not use sonication baths that generate heat.

  • Drying/Concentration: If solvent removal is required, freeze the sample using liquid nitrogen and lyophilize at -50 °C under high vacuum (< 0.1 mbar).

  • Storage: Transfer the dry powder to an amber glass vial (to prevent photo-thermal excitation). Purge the vial with Argon gas for 30 seconds before sealing. Store at -20 °C.

Protocol B: Analytical Verification of Thermal Integrity (HPLC)

Causality: M3 and M4 possess highly polar sulfoxide groups, making them elute significantly earlier than the intact M2 thioether on a reverse-phase C18 column.

  • Sampling: Withdraw a 1 mg aliquot of the stored M2 sample and dissolve in 1 mL of cold Acetonitrile/Water (50:50).

  • Chromatography: Run the sample on a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile.

  • Validation: Compare the chromatogram against the pre-storage baseline. The absence of new peaks at earlier retention times validates that Protocol A successfully prevented thermal sulfoxidation.

Section 5: Visualizations

M2_Degradation M2 Intact M2 (Thioether) Heat Thermal Stress (>66°C) + O2 M2->Heat Phase Transition M3 M3 Metabolite (Sulfoxide) Heat->M3 Partial Oxidation Decomp Resinous Decomposition Heat->Decomp Extreme Heat (>120°C) M4 M4 Metabolite (Bis-sulfoxide) M3->M4 Full Oxidation

Caption: Thermal degradation pathway of M2 into oxidized metabolites and resinous byproducts.

QC_Workflow Prep Cold Preparation (<4°C) Evap Lyophilization (Strict Temp Control) Prep->Evap HPLC HPLC QC (M3/M4 Detection) Evap->HPLC Store Inert Storage (-20°C, Argon) HPLC->Store

Caption: Self-validating workflow for the preparation and storage of M2 to prevent thermal degradation.

Section 6: References

  • National Center for Biotechnology Information. "7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine | C10H12N2S2 | CID 128585" PubChem. Available at:[Link]

  • Oxford Academic. "Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction" Carcinogenesis. Available at:[Link]

  • National Center for Biotechnology Information. "Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture" PMC. Available at:[Link]

Sources

Troubleshooting

Troubleshooting impurities in 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine extraction

Welcome to the technical support guide for 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the extraction and purification of this compound. The information provided herein is curated to offer practical, field-tested insights and solutions to common and complex impurity-related issues.

Section 1: Troubleshooting Guide for Extraction Impurities

This section provides a systematic approach to identifying and resolving common impurities encountered during the liquid-liquid extraction of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine.

Issue 1: Low Yield of Target Compound in the Organic Phase

Potential Cause A: Incorrect pH of the Aqueous Phase

The pyrrolo(1,2-a)pyrazine core possesses basic nitrogen atoms that can be protonated in acidic conditions, increasing the compound's solubility in the aqueous phase.

Solution:

  • Ensure the aqueous layer is neutral to slightly basic (pH 7-8) before extraction.

  • Perform a small-scale test extraction where the pH of the aqueous layer is incrementally increased to find the optimal point for phase partitioning.

  • Use a mild base like sodium bicarbonate (NaHCO₃) for pH adjustment to avoid potential degradation of the target compound.

Potential Cause B: Emulsion Formation

Emulsions are a common issue in liquid-liquid extractions, especially when dealing with complex mixtures, which can trap the product in the interfacial layer.[1]

Solution:

  • Mechanical Separation: Gently swirl or rock the separatory funnel instead of vigorous shaking.[1]

  • Ionic Strength Modification: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[1]

  • Filtration: Pass the emulsified layer through a bed of Celite® or glass wool.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the solubility properties and break the emulsion.[1]

Potential Cause C: Insufficient Extraction Steps

A single extraction may not be sufficient to transfer the majority of the product from the aqueous to the organic phase.

Solution:

  • Perform multiple extractions (3-4 times) with fresh portions of the organic solvent.[2] This is generally more effective than a single extraction with a large volume of solvent.

Issue 2: Presence of Unreacted Starting Materials

Potential Cause: Incomplete Reaction or Inefficient Quenching

The synthesis of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine likely involves precursors such as a pyrrolopyrazine core and a methylthiolating agent.[3] Incomplete reaction can lead to the carryover of these starting materials.

Solution:

  • Reaction Monitoring: Before extraction, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Selective Quenching: Design a quenching step that deactivates or removes excess reagents. For example, if an electrophilic methylthiolating agent is used, a mild nucleophile could be added post-reaction.

  • Acid/Base Wash: If the starting materials have acidic or basic properties distinct from the target compound, an appropriate aqueous wash (e.g., dilute HCl or NaHCO₃) can selectively remove them.

Issue 3: Identification of Over-Methylated or Under-Methylated Byproducts

Potential Cause: Non-selective Methylation

The reaction conditions for introducing the methylthio groups might not be perfectly selective, leading to species with one or more than two methylthio groups.

Solution:

  • Chromatographic Purification: These byproducts are often closely related in polarity to the desired product. Column chromatography with a high-resolution silica gel or the use of automated flash chromatography systems is the most effective method for separation.[4][5]

  • Solvent System Optimization: For column chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) can effectively separate these closely related compounds.[4][5][6]

Issue 4: Presence of Oxidized Impurities (Sulfoxides or Sulfones)

Potential Cause: Oxidation of Thioether Groups

The methylthio groups (-SCH₃) are susceptible to oxidation to sulfoxides (-SOCH₃) or sulfones (-SO₂CH₃), especially in the presence of oxidizing agents or prolonged exposure to air during workup.

Solution:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Avoid Oxidizing Agents: Scrutinize the synthetic and extraction protocol for any potential oxidizing agents.

  • Reductive Workup: If oxidation is suspected, a mild reductive wash (e.g., with a dilute solution of sodium bisulfite) can sometimes reverse the formation of sulfoxides, although this is not always effective.

  • Chromatography: Sulfoxides and sulfones are significantly more polar than the corresponding thioethers. They can typically be separated from the desired product by silica gel chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common extraction issues.

G cluster_start Start: Extraction Performed cluster_analysis Analysis of Organic Phase cluster_issues Identify Primary Issue cluster_yield_solutions Addressing Low Yield cluster_impurity_solutions Addressing Impurities cluster_impurity_actions Purification & Prevention start Initial Extraction analysis Analyze Organic Phase (TLC, LC-MS, NMR) start->analysis low_yield Low Yield? analysis->low_yield impurities Impurities Present? analysis->impurities check_ph Check & Adjust Aqueous pH low_yield->check_ph Yes break_emulsion Break Emulsion (Brine, Centrifugation) low_yield->break_emulsion increase_extractions Increase Extraction Repetitions low_yield->increase_extractions unreacted_sm Unreacted Starting Material? impurities->unreacted_sm Yes oxidized Oxidized Byproducts? impurities->oxidized other_byproducts Other Byproducts? impurities->other_byproducts check_ph->start Re-extract break_emulsion->start Re-extract increase_extractions->start Re-extract acid_base_wash Acid/Base Wash unreacted_sm->acid_base_wash Yes chromatography Column Chromatography unreacted_sm->chromatography No oxidized->chromatography No inert_atmosphere Use Inert Atmosphere oxidized->inert_atmosphere Yes other_byproducts->chromatography Yes acid_base_wash->analysis Re-analyze chromatography->analysis Re-analyze inert_atmosphere->analysis Re-analyze

Caption: A troubleshooting flowchart for the extraction of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine that are relevant for its extraction?

A1: Understanding the physicochemical properties is crucial for designing an effective extraction protocol.

PropertyValueImplication for Extraction
Molecular Formula C₁₀H₁₂N₂S₂[7]Indicates a relatively non-polar structure with heteroatoms.
Molecular Weight 224.35 g/mol [7]Moderate molecular weight.
Melting Point 66 °C[7]The compound is a solid at room temperature.
pKa 1.12 ± 0.30[7]The molecule is weakly basic.
Polar Surface Area 67.9 Ų[7]Suggests moderate polarity.

These properties suggest that the compound is likely soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and chloroform. Its basicity allows for manipulation of its solubility through pH adjustment.

Q2: Which solvent system is recommended for the liquid-liquid extraction of this compound?

A2: A water-immiscible organic solvent with good solvating power for the target compound is ideal.

  • Dichloromethane (DCM): An excellent choice due to its high density (facilitates separation from the aqueous layer) and ability to dissolve a wide range of organic compounds.

  • Ethyl Acetate (EtOAc): A less toxic alternative to DCM. It is less dense than water. Multiple extractions are often necessary.[2]

  • Methyl-t-butyl ether (MTBE): Another effective solvent for extracting pyrazines.[2]

The choice of solvent may also depend on the specific impurities present, as different solvents will have varying affinities for these byproducts.

Q3: How can I prevent the degradation of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine during extraction and storage?

A3: The thioether functional groups are the most sensitive part of the molecule.

  • Temperature Control: Perform extractions at room temperature or below to minimize thermal degradation.

  • Light Protection: Store the compound and its solutions in amber vials or protect them from direct light, as UV radiation can promote oxidation.

  • Inert Storage: For long-term storage, keep the purified solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).

Q4: What analytical techniques are most suitable for assessing the purity of the extracted material?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and to monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities with distinct spectral signatures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities based on their mass-to-charge ratio.

Q5: If standard liquid-liquid extraction fails to remove a persistent impurity, what are the next steps?

A5: When a critical impurity co-elutes or has very similar solubility to the target compound, more advanced purification techniques are necessary.

  • Column Chromatography: This is the most common next step. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be performed to achieve separation.[4][5][6]

  • Preparative HPLC: For high-purity requirements, preparative HPLC can offer much higher resolution than standard column chromatography.

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be a highly effective method for purification, often yielding material of very high purity.

  • Solid-Phase Extraction (SPE): SPE can be used as an alternative to liquid-liquid extraction and can offer different selectivity for impurity removal.[8]

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH 4 OH and Selected Amino Acids. (2019, August 23). Oxford Academic. Available from: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Available from: [Link]

  • 7-methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine. (2025, August 25). Chemsrc. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Available from: [Link]

  • Protecting Groups in Organic Synthesis. Scribd. Available from: [Link]

  • Sulfur-containing heterocyclic compounds. (EP0376197A1). Google Patents.
  • Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Y-Scholar Hub@YONSEI. Available from: https://yscholar.yonsei.ac.kr/handle/2022.2/71404
  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. ACS Publications. Available from: [Link]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (2023, October 23). MDPI. Available from: [Link]

  • Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2-a]pyrrolo[2,1-c]pyrazine via Regioselective Annulative Functionalizations. (2024, November 26). The Journal of Organic Chemistry. Available from: [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Available from: [Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 26). LCGC International. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine vs other pyrrolo(1,2-a)pyrazines

Comprehensive Comparison Guide: 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine (M2) vs. Oxidized Pyrrolo(1,2-a)pyrazine Derivatives As drug development increasingly focuses on metabolic regulation and targeted transc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine (M2) vs. Oxidized Pyrrolo(1,2-a)pyrazine Derivatives

As drug development increasingly focuses on metabolic regulation and targeted transcriptional repression, the pyrrolo[1,2-a]pyrazine scaffold has emerged as a critical pharmacophore. Specifically, 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine (commonly referred to as M2 or Metabolite III ) is a major in vivo rearranged metabolite of the chemopreventive agent oltipraz[1].

This guide provides an objective, data-driven comparison between M2 and its oxidized counterparts (M3 and M4), detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate their efficacy.

Structure-Activity Relationship (SAR): The Oxidation State Dictates Efficacy

The pharmacological activity of pyrrolo[1,2-a]pyrazines is highly sensitive to the oxidation state of their sulfur-containing substituents. When oltipraz is metabolized, the dithiolethione ring opens, reduces, recyclizes, and methylates to form M2[2]. Further oxidation yields M3 and M4[1].

  • M2 (Target Compound): Features two reduced thioether groups (-S-CH3) at positions 6 and 8. This highly lipophilic profile is essential for binding to the intracellular machinery responsible for microRNA maturation and viral transcription inhibition[1],[2].

  • M3 & M4 (Oxidized Derivatives): M3 contains an 8-methylsulfinyl group, while M4 is a bis(methylsulfinyl) derivative[1]. The introduction of these bulky, polar sulfinyl (-SO-CH3) groups drastically alters the molecule's electrostatic potential and steric bulk, rendering them inactive in key oncogenic and fibrotic pathways[1].

  • 7-Ethyl Analog: A synthetic derivative where the 7-methyl group is replaced by an ethyl group. It retains the bis(methylthio) configuration and exhibits identical inhibitory effects to M2, proving that the thioether oxidation state—not the exact length of the alkyl chain at position 7—is the critical determinant of activity[1].

Comparative Pharmacodynamics & Efficacy

M2 demonstrates a pleiotropic pharmacological profile that its oxidized counterparts lack. It acts as a potent LXRα inhibitor and AMPK activator, suppressing liver steatosis by inhibiting lipogenesis and enhancing mitochondrial fuel oxidation[3]. Furthermore, in clinical studies of patients with liver fibrosis, steady-state plasma concentrations of M2 (in conjunction with oltipraz) significantly suppressed Transforming Growth Factor-beta1 (TGF-β1), a primary blood fibrosis marker[4].

Quantitative Performance Comparison
Compound / MetaboliteSubstitution ProfileHIF-1α RepressionHIV-1 Inhibition (ED₅₀)Primary Mechanistic Target
M2 (Metabolite III) 6,8-bis(methylthio)Active ~14 – 25 µMmiRNA maturation / LTR-driven transcription
M3 8-sulfinyl, 6-thioInactiveN/AN/A (Steric/Polar clash)
M4 6,8-bis(sulfinyl)InactiveN/AN/A (Steric/Polar clash)
7-Ethyl Analog 7-Ethyl-6,8-bis(methylthio)Active Not EvaluatedmiRNA maturation
Oltipraz (Parent) 1,2-dithiole-3-thioneIndirect~5 – 15 µMReverse Transcriptase (RT) / GSH elevation

Mechanistic Pathway Analysis

A. HIF-1α Translational Repression

M2 does not affect the transcription of HIF-1α mRNA, nor does it accelerate the degradation of the HIF-1α protein. Instead, M2 facilitates the maturation of precursor microRNAs (specifically miR-199a-5p and miR-20a ) into their active forms[1]. These miRNAs bind to the 3'-UTR of HIF-1α mRNA, halting de novo translation[1]. M3 and M4 completely fail to induce this maturation process[1].

SAR_Mechanism cluster_Active Active Scaffold (Thioethers) cluster_Inactive Inactive Scaffold (Sulfinyls) M2 M2: 7-Methyl-6,8-bis(methylthio) Target miRNA 199a-5p / 20a Maturation M2->Target High Affinity Ethyl 7-Ethyl Analog Ethyl->Target M3 M3: 8-Sulfinyl, 6-Thio M3->Target Steric/Polar Clash Outcome2 No Repression (Tumor Angiogenesis) M3->Outcome2 M4 M4: 6,8-bis(methylsulfinyl) M4->Target M4->Outcome2 Outcome1 HIF-1α Translational Repression Target->Outcome1

Caption: SAR of Pyrrolo[1,2-a]pyrazines on miRNA-mediated HIF-1α translational repression.

B. Post-Integration HIV-1 Inhibition

While the parent drug oltipraz inhibits early-stage acute HIV-1 replication by inactivating Reverse Transcriptase (RT), M2 acts at a step distal to viral integration[2],[5]. M2 acts as a non-toxic inhibitor of Long Terminal Repeat (LTR)-driven viral expression in chronically infected cells[5].

Validated Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems . They include internal controls to distinguish specific mechanistic actions from generalized cytotoxicity or off-target effects.

Protocol 1: HIF-1α De Novo Synthesis Assay (Pulse-Chase)

Causality: Standard Western blots only show steady-state protein levels, conflating translation rates with degradation rates. By pulsing cells with [³⁵S]-methionine, we exclusively label newly synthesized proteins, proving M2 acts via translational repression[1].

  • Preparation: Seed HCT116 cells and pre-treat with M2 (10–50 µM), M3 (50 µM, negative control), or vehicle (DMSO) for 12 hours[1],[3].

  • Depletion: Wash cells and incubate in methionine-free DMEM for 1 hour to deplete endogenous methionine pools, ensuring high specific activity during the pulse.

  • Pulse: Add [³⁵S]-methionine (100 µCi/mL) and simultaneously expose cells to hypoxia (1% O₂) or CoCl₂ to stimulate HIF-1α production[1]. Incubate for 1 hour.

  • Chase & Lysis: Remove radioactive media, wash with cold PBS, and lyse cells using RIPA buffer containing protease inhibitors.

  • Immunoprecipitation: Isolate HIF-1α using a specific monoclonal antibody and Protein A/G agarose beads.

  • Detection: Resolve proteins via SDS-PAGE and visualize by autoradiography.

  • Self-Validation Step: Perform TCA precipitation on a fraction of the lysate to measure total [³⁵S] incorporation. If total protein synthesis is unchanged but [³⁵S]-HIF-1α is reduced, M2 specifically targets HIF-1α translation without causing global translational arrest[1].

Protocol 2: HIV-1 LTR-Driven β-Galactosidase Inhibition Assay

Causality: Because M2 inhibits viral replication post-integration, we utilize a stably transfected cell line where the viral genome is already integrated, isolating the LTR-promoter activity[2],[5].

HIV_Workflow Cell Culture 293.27.2 Cells (Integrated LTR-β-gal) Treat Treat with M2 (0 - 50 µM) Cell->Treat Stimulate Stimulate with PMA (Activates PKC) Treat->Stimulate Assay Measure β-gal Activity (Absorbance 420 nm) Stimulate->Assay Validate Parallel MTT Assay (Rule out toxicity) Assay->Validate Self-Validation

Caption: Workflow for isolating post-integration HIV-1 LTR inhibition via β-galactosidase reporter.

  • Culture: Plate 293.27.2 cells (containing an LTR-β-galactosidase reporter construct) in 96-well plates[5].

  • Treatment: Administer M2 in a dose-response gradient (0, 5, 14, 25, 50 µM). Use oltipraz as a comparative control[5].

  • Stimulation: Add Phorbol-12-myristate-13-acetate (PMA) to stimulate PKC and strongly induce LTR-driven transcription[2],[5].

  • Quantification: After 24 hours, lyse the cells, add ONPG (β-galactosidase substrate), and measure absorbance at 420 nm to calculate the ED₅₀[5].

  • Self-Validation Step: Run a parallel MTT viability assay on identically treated cells. A valid antiviral hit must reduce β-gal activity while maintaining >90% cell viability, proving the effect is a true transcriptional blockade and not a byproduct of cell death[5].

Sources

Comparative

Comparative Efficacy of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine Analogs: A Technical Guide to Target Engagement and Pathway Modulation

Executive Summary 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine (commonly referred to as Oltipraz metabolite M2) is a highly bioactive pyrrolopyrazine derivative with profound implications in oncology and metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine (commonly referred to as Oltipraz metabolite M2) is a highly bioactive pyrrolopyrazine derivative with profound implications in oncology and metabolic disease . Originally identified as the primary active metabolite of the chemopreventive prodrug oltipraz , M2 has demonstrated potent efficacy as a Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor, an AMP-activated protein kinase (AMPK) activator, and a Liver X Receptor alpha (LXRα) antagonist.

This guide objectively evaluates the comparative efficacy of M2 against its synthetic structural analogs (such as the 7-ethyl, 7-phenyl, and 7-benzyl derivatives) and its oxidized counterparts (M3, M4). By examining the structure-activity relationship (SAR), we elucidate how specific alkyl substitutions dictate target engagement, cellular toxicity, and overall therapeutic viability for drug development professionals.

Mechanistic Causality: The Role of the 7-Position Substituent

The pyrrolopyrazine core is essential for the molecule's biological activity, but the functional group at the 7-position acts as the critical determinant for target affinity and pathway modulation.

  • Steric Tolerance and miRNA Maturation: Substitution with a methyl (M2) or an ethyl group (N3b ) maintains the necessary spatial geometry to facilitate the maturation of microRNAs 199a-5p and 20a. These miRNAs subsequently bind to the 3'-UTR of HIF-1α mRNA, repressing its de novo translation rather than promoting its degradation .

  • Steric Hindrance and Off-Target Toxicity: Introducing bulky aromatic groups, such as a phenyl (N3a ) or benzyl (N3c ) moiety, completely abolishes HIF-1α inhibitory activity. The bulky groups create steric clashes that prevent the pyrrolopyrazine from interacting with its upstream targets. Furthermore, the 7-benzyl substitution induces severe off-target cytotoxicity, causing up to 61% cell death in HCT116 models .

  • Redox State of Sulfur: The oxidation state of the methylthio groups at positions 6 and 8 is equally critical. Oxidized in vivo metabolites like M3 (methylsulfinyl) and M4 (bis-methylsulfinyl) lose all HIF-1α inhibitory capacity, indicating that the reduced thioether linkages are required for pathway modulation .

Mechanism M2 M2 / N3b (Active Analogs) miRNA Pre-miR-199a-5p & Pre-miR-20a (Maturation Facilitation) M2->miRNA Upregulates Metabolism AMPK Activation / LXRα Inhibition M2->Metabolism Triggers Translation HIF-1α mRNA Translation (De Novo Synthesis) miRNA->Translation Blocks HIF1A HIF-1α Protein Accumulation Translation->HIF1A Inhibits Steatosis Hepatic Steatosis Inhibition Metabolism->Steatosis Reduces

Fig 1. Mechanistic pathway of M2/N3b driving HIF-1α suppression and metabolic regulation.

Comparative Efficacy Profile

To facilitate objective decision-making in lead optimization, the quantitative and qualitative performance data of the pyrrolopyrazine analogs are summarized below.

Compound DesignationStructural SubstitutionHIF-1α InhibitionAMPK / LXRα ModulationCytotoxicity ProfilePrimary Utility / Status
M2 (Parent Metabolite)7-Methyl, 6,8-bis(methylthio)High ActiveLowLead compound for anti-angiogenesis & steatosis
N3b (Synthetic Analog)7-Ethyl, 6,8-bis(methylthio)High ActiveLowViable alternative candidate to M2
N3a (Synthetic Analog)7-Phenyl, 6,8-bis(methylthio)Inactive UnknownLowNegative control for SAR studies
N3c (Synthetic Analog)7-Benzyl, 6,8-bis(methylthio)Inactive UnknownHigh (61% cell death)Discarded due to severe off-target toxicity
M3 (Oxidized Metabolite)7-Methyl, 8-methylsulfinylInactive InactiveLowIn vivo pharmacokinetic tracking
M4 (Oxidized Metabolite)7-Methyl, 6,8-bis(methylsulfinyl)Inactive InactiveLowIn vivo pharmacokinetic tracking

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental design must inherently validate the mechanism of action. Standard steady-state protein measurements (e.g., simple Western blots) are insufficient to distinguish between translational repression and protein degradation. The following protocols are engineered as self-validating systems to ensure scientific integrity.

Protocol 1: Assessment of De Novo HIF-1α Synthesis via [35S]-Methionine Pulse-Chase

Causality Check: To definitively prove that active analogs (M2, N3b) inhibit de novo synthesis rather than accelerating proteasomal degradation, we utilize a radiolabeled pulse-chase assay. If the analogs promoted degradation, initial [35S] incorporation would remain high, but the signal would rapidly decay. A reduction in initial[35S] incorporation confirms translational repression via miRNA activity.

  • Cell Preparation: Seed HCT116 human colon cancer cells in 6-well plates at 2×105 cells/well. Incubate overnight.

  • Pre-treatment & Hypoxia Induction: Treat cells with 10–50 µM of M2, N3b (positive controls), or N3a (negative control). Concurrently induce hypoxia using 100 µM CoCl₂ or a 1% O₂ hypoxia chamber for 4 hours.

  • Methionine Starvation: Wash cells twice with PBS and incubate in methionine-free DMEM for 30 minutes to deplete intracellular methionine pools.

  • Radiolabeling (Pulse): Add 100 µCi/mL of [35S]-methionine to the media. Incubate for exactly 1 hour.

  • Immunoprecipitation (IP): Lyse cells in RIPA buffer containing protease inhibitors. Isolate HIF-1α using a highly specific anti-HIF-1α monoclonal antibody coupled to Protein A/G agarose beads.

  • Quantification: Resolve the immunoprecipitates via SDS-PAGE. Dry the gel and expose it to an autoradiography film. Quantify the radiolabeled HIF-1α bands using densitometry.

Workflow Cell HCT116 Cells (Hypoxia / CoCl2) Treatment Dose with Analogs (M2, N3b, N3a) Cell->Treatment Label [35S]-Methionine Pulse-Chase Treatment->Label IP Immunoprecipitation (Anti-HIF-1α) Label->IP Readout Autoradiography Quantification IP->Readout

Fig 2. Workflow for validating translational repression via [35S]-Methionine pulse-chase.

Protocol 2: Evaluation of Metabolic Efficacy (AMPK/LXRα Axis)

Causality Check: M2 exerts anti-steatotic effects by dually activating AMPK and inhibiting LXRα. To validate this dual mechanism, the protocol must measure both the upstream kinase phosphorylation event and the downstream transcriptional repression of lipogenic genes, ensuring the entire signaling cascade is functionally engaged.

  • Model Induction: Culture primary human hepatocytes in high-glucose (25 mM) DMEM supplemented with 0.5 mM oleic/palmitic acid (2:1 ratio) for 24 hours to induce a steatotic phenotype.

  • Analog Treatment: Administer M2 or N3b at 20 µM for 12 hours.

  • Kinase Activation Readout: Extract total protein and perform Western blotting. Probe for p-AMPK (Thr172) and total AMPK. A ratio increase of p-AMPK/t-AMPK validates kinase activation.

  • Transcriptional Readout: Extract total RNA using TRIzol. Perform RT-qPCR to quantify the mRNA expression of LXRα target genes, specifically SREBP-1c and FAS (Fatty Acid Synthase). Downregulation of these transcripts confirms successful functional antagonism of LXRα.

References

  • Title: Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction Source: PubMed (Oxford Academic / Carcinogenesis) URL: [Link]

  • Title: 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine (Compound CID 128585) Source: PubChem URL: [Link]

  • Title: Metabolism of oltipraz and glutathione reductase inhibition Source: PubMed (Biochemical Pharmacology) URL: [Link]

Validation

HPLC Method Validation for 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine: A Comparative Analytical Guide

Introduction: The Analytical Challenge of Pyrrolopyrazines The compound 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine (CAS: 84201-40-1), widely known as Oltipraz metabolite M2 , is a critical pharmacological entity....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Pyrrolopyrazines

The compound 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine (CAS: 84201-40-1), widely known as Oltipraz metabolite M2 , is a critical pharmacological entity. Originally identified as a major molecular rearrangement product of the chemopreventive agent oltipraz, M2 has demonstrated potent biological activity, including the dual activation of AMPK and the inhibition of LXRα and HIF-1α .

For drug development professionals, quantifying M2 in complex biological matrices (such as plasma or liver microsomes) presents a unique analytical challenge. The molecule's highly lipophilic bis(methylthio) groups and nitrogen-rich pyrrolopyrazine core cause unpredictable retention behaviors and severe peak tailing on standard C18 stationary phases.

This guide objectively compares standard analytical approaches for M2 quantification and details a highly optimized, self-validating HPLC-Diode Array Detection (DAD) methodology that bridges the gap between the high cost of LC-MS/MS and the poor sensitivity of conventional isocratic HPLC.

Pathway OPZ Oltipraz (Parent Drug) M2 Metabolite M2 7-Methyl-6,8-bis(methylthio) pyrrolo(1,2-a)pyrazine OPZ->M2 Molecular Rearrangement AMPK AMPK Activation M2->AMPK Activates LXR LXRα Inhibition M2->LXR Inhibits

Caption: Oltipraz metabolism yielding M2 and its downstream pharmacological targets.

Comparative Analysis of Analytical Platforms

When establishing a pharmacokinetic (PK) monitoring pipeline for M2, laboratories typically evaluate three platforms. As shown in Table 1 , while LC-ESI-MS/MS offers unparalleled sensitivity, it suffers from significant matrix ion suppression when analyzing sulfur-rich heterocycles. Our Optimized Gradient HPLC-DAD method provides the most balanced performance for routine PK profiling.

Table 1: Performance Comparison of Analytical Platforms for M2 Quantification
Analytical ParameterConventional Isocratic HPLC-UVOptimized Gradient HPLC-DADHigh-Resolution LC-ESI-MS/MS
Limit of Detection (LOD) 25.0 ng/mL5.0 ng/mL0.5 ng/mL
Linear Dynamic Range 50 – 2,500 ng/mL15 – 5,000 ng/mL1.0 – 1,000 ng/mL
Matrix Interference Moderate (Co-elution risks)Low (Resolved via gradient)High (Ion suppression)
Detection Specificity Single Wavelength (290 nm)Programmed SwitchingMass Transition (m/z)
Cost per Sample LowLowHigh
Best Use Case Basic synthetic purity checksRoutine clinical PK monitoring Trace-level tissue analysis

Expertise & Causality: The "Why" Behind the Method

Method development is not a random assembly of parameters; it is an exercise in chemical causality. To achieve the metrics in the Optimized HPLC-DAD column above, specific physical chemistry principles must be leveraged.

Extraction Causality: LLE over Protein Precipitation

Standard Protein Precipitation (PPT) using cold acetonitrile leaves a high concentration of endogenous phospholipids in the sample, which causes baseline drift in UV detection and ion suppression in MS. By utilizing Liquid-Liquid Extraction (LLE) with dichloromethane , we exploit the lipophilicity of the methylthio groups. Dichloromethane selectively partitions the M2 metabolite and the internal standard (Anethole trithione) into the organic phase, leaving >95% of polar plasma proteins and lipids in the aqueous waste.

Chromatographic Causality: C8 vs. C18 Stationary Phases

While C18 is the default for reversed-phase chromatography, the highly hydrophobic nature of the bis(methylthio) groups on the pyrrolo(1,2-a)pyrazine core leads to excessive retention times and peak broadening on C18 columns. Transitioning to a C8 column reduces the hydrophobic phase density, providing sufficient interaction for baseline resolution from matrix components while ensuring a sharper peak shape and a 30% reduction in run time .

Detection Causality: Wavelength Programming

Oltipraz and its metabolites possess distinct chromophores. M2 exhibits optimal UV absorption at 248 nm, whereas the parent drug and other metabolites (like M3) absorb optimally at 290 nm and 302 nm. Using a Diode-Array Detector (DAD) with time-programmed wavelength switching maximizes the signal-to-noise ratio for each specific analyte sequentially, without compromising the data acquisition rate.

The Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates automated System Suitability Tests (SST) and continuous Internal Standard (IS) tracking to flag extraction anomalies or instrument drift before data is compromised.

Workflow Sample Plasma + IS LLE LLE Extraction Sample->LLE HPLC C8 HPLC Separation LLE->HPLC Detect DAD Detection HPLC->Detect Valid SST Validation Detect->Valid

Caption: Self-validating sample preparation and HPLC-DAD workflow for M2 quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation (LLE)

  • Spiking: Aliquot 200 µL of biological plasma into a clean 2.0 mL microcentrifuge tube. Add 20 µL of the Internal Standard solution (Anethole trithione, 5 µg/mL in methanol).

  • Extraction: Add 1.0 mL of HPLC-grade dichloromethane.

  • Partitioning: Vortex vigorously for 2 minutes to ensure complete phase mixing, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Recovery: Carefully transfer the lower organic layer (approx. 850 µL) to a new glass vial, avoiding the proteinaceous interphase.

  • Concentration: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50% methanol in water. Vortex for 30 seconds and transfer to an HPLC vial with a low-volume glass insert.

Phase 2: Chromatographic Separation

  • Column: Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to elute polar voids)

    • 2.0 - 8.0 min: Linear ramp to 60% B

    • 8.0 - 12.0 min: Linear ramp to 90% B (Elution of highly lipophilic M2)

    • 12.0 - 15.0 min: 90% B (Column wash)

    • 15.0 - 16.0 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Phase 3: Self-Validating Detection (DAD)

  • 0 - 4 min: Detect at 290 nm (Optimized for polar metabolites).

  • 4 - 8 min: Switch to 302 nm (Optimized for M3 and parent Oltipraz).

  • 8 - 16 min: Switch to 248 nm (Optimized for M2 and IS).

  • Validation Checkpoint: The chromatography data system must automatically calculate the IS peak area. If the IS area deviates by >15% from the batch mean, the sample is automatically flagged for re-extraction.

Experimental Validation Data

The optimized method was rigorously validated according to FDA bioanalytical guidelines. The data below demonstrates the superiority of the chosen LLE/C8/DAD configuration.

Table 2: Intra-day and Inter-day Precision and Accuracy for M2
Nominal Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
15 (LLOQ) 6.298.58.496.2
200 (Mid QC) 3.1101.24.599.8
4,000 (High QC) 1.899.42.6100.5

Note: Precision (%CV) strictly remains below the 15% threshold (20% for LLOQ), validating the method's reproducibility.

Table 3: Extraction Recovery and Matrix Effect Comparison
Extraction MethodologyM2 Recovery (%)IS Recovery (%)Matrix Factor (%)Baseline UV Noise (mAU)
LLE (Dichloromethane) 92.4 ± 3.1 89.5 ± 2.8 95.2 < 0.5
PPT (Acetonitrile)78.6 ± 6.575.2 ± 5.482.1> 2.5
SPE (C18 Cartridge)88.5 ± 4.285.1 ± 3.991.4< 1.0

References

  • National Center for Biotechnology Information (PubChem). "7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine - Compound Summary." PubChem Database. Available at:[Link]

  • Kim, S. G., et al. "An active metabolite of oltipraz (M2) increases mitochondrial fuel oxidation and inhibits lipogenesis in the liver by dually activating AMPK." British Journal of Pharmacology, 2011. Available at:[Link]

  • O'Dwyer, P. J., et al. "Pharmacokinetics of the Chemopreventive Agent Oltipraz and of Its Metabolite M3 in Human Subjects after a Single Oral Dose." Clinical Cancer Research (AACR Journals), 2000. Available at:[Link]

  • Choi, H. K., et al. "Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction." Carcinogenesis (Oxford Academic), 2012. Available at:[Link]

Comparative

Cytotoxicity and Efficacy Comparison of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine Derivatives

The pyrrolo[1,2-a]pyrazine core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous therapeutic agents[1]. Among its most biologically significant derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolo[1,2-a]pyrazine core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous therapeutic agents[1]. Among its most biologically significant derivatives is 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (M2) , a major in vivo rearranged metabolite of the cancer chemopreventive agent oltipraz[2].

For drug development professionals and application scientists, understanding the delicate balance between targeted efficacy and non-specific cytotoxicity is paramount. This guide provides an objective, data-driven comparison of M2 and its synthetic derivatives, detailing how minor structural modifications—such as altering the alkyl chain length at the 7-position or oxidizing the thioether groups—drastically shift the molecule's biological profile from a non-toxic, targeted inhibitor to a broadly cytotoxic agent.

Structure-Activity Relationship (SAR): Targeted Efficacy vs. Cytotoxicity

The biological activity of 6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine derivatives is highly sensitive to the steric and electronic properties of their substituents.

The Non-Toxic Inhibitors: M2 and the 7-Ethyl Analog

M2 (the 7-methyl derivative) exhibits potent, targeted biological activity without inducing acute cellular toxicity at effective doses. It acts as a non-toxic inhibitor of Hypoxia-inducible factor-1α (HIF-1α) by facilitating the maturation of microRNAs (miR-199a-5p and miR-20a), which subsequently block the de novo synthesis of HIF-1α[2]. Furthermore, M2 demonstrates significant antiviral properties, inhibiting HIV-1 replication at a stage distal to viral integration with an ED50 of approximately 14–25 µM, notably without generalized cytotoxicity[3].

The synthetic 7-ethyl analog (N3b) retains this targeted HIF-1α inhibitory profile, proving that a slight increase in aliphatic bulk is tolerated by the target binding pocket[2].

The Cytotoxic Shift: The 7-Benzyl Analog

When the substituent at the 7-position is replaced with a bulky, highly lipophilic benzyl group (N3c ), the pharmacological profile shifts dramatically. The steric bulk of the benzyl group prevents the molecule from interacting with its specific target for HIF-1α inhibition. Instead, the increased lipophilicity drives non-specific membrane disruption or off-target toxicity, resulting in a robust cytotoxic effect (61% cell death in HCT116 cells)[2].

The Inactive Oxidized Metabolites: M3 and M4

The oxidation state of the sulfur atoms at the 6- and 8-positions is strictly required for activity. The in vivo metabolites M3 (7-methyl-8-(methylsulfinyl)-6-(methylthio)pyrrolo[1,2-a]pyrazine) and M4 (7-methyl-6,8-bis(methylsulfinyl)pyrrolo[1,2-a]pyrazine) completely fail to inhibit HIF-1α[2]. This indicates that the electron-donating properties and specific steric geometry of the unoxidized thioethers are essential components of the pharmacophore.

Pathway Oltipraz Oltipraz (Prodrug) M2 M2 (7-Methyl) Oltipraz->M2 In vivo Metabolism miRNA miR-199a-5p & miR-20a M2->miRNA Upregulation N3b N3b (7-Ethyl) N3b->miRNA Upregulation N3c N3c (7-Benzyl) Cyto Direct Cytotoxicity (61% Cell Death) N3c->Cyto Steric Bulk / Lipophilicity HIF1 HIF-1α Suppression miRNA->HIF1 Translational Block

Mechanistic divergence of pyrrolo[1,2-a]pyrazine derivatives based on 7-position substitution.

Comparative Performance Data

The following table synthesizes the quantitative biological data across the derivative library, highlighting the inverse relationship between targeted HIF-1α inhibition and direct cytotoxicity.

Compound Designation7-Position Substitution6,8-Position StateHIF-1α InhibitionCytotoxicity (HCT116 Cells)Antiviral Activity (HIV-1 ED50)
M2 MethylBis(methylthio)Active Low (Non-toxic at effective doses)~14 - 25 µM[3]
N3b EthylBis(methylthio)Active LowNot Evaluated
N3c BenzylBis(methylthio)InactiveHigh (61% Cell Death) [2]Not Evaluated
N3a PhenylBis(methylthio)InactiveModerateNot Evaluated
M3 Methyl8-Sulfinyl, 6-ThioInactiveLowNot Evaluated
M4 MethylBis(methylsulfinyl)InactiveLowNot Evaluated

Self-Validating Experimental Methodologies

To accurately distinguish between true targeted efficacy (e.g., HIF-1α suppression) and non-specific cell death (cytotoxicity), screening protocols must be designed as self-validating systems. As an application scientist, you cannot rely on a single endpoint; a compound that kills the cell will artificially appear to "inhibit" a target protein if viability is not accounted for.

Protocol 1: Orthogonal Cytotoxicity Profiling (WST-1 Assay)

Causality: The WST-1 assay utilizes a water-soluble tetrazolium salt that is cleaved to formazan solely by the complex of mitochondrial succinate-tetrazolium reductase in viable cells. This provides a direct, metabolic readout of cytotoxicity, allowing us to quantify the direct cell-killing power of bulky derivatives like N3c.

  • Seed HCT116 cells in 96-well plates at a density of 1×104 cells/well and incubate overnight at 37°C in 5% CO2.

  • Treat cells with varying concentrations (1 µM to 100 µM) of the pyrrolo[1,2-a]pyrazine derivatives (M2, N3b, N3c) for 24 hours.

  • Add 10 µL of WST-1 reagent directly to the culture media in each well.

  • Incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of cell death relative to the vehicle control.

Protocol 2: Normalized HIF-1α Reporter Assay

Causality: To prove that M2 and N3b actively inhibit HIF-1α rather than just killing the cells, we use Cobalt Chloride (CoCl2) to chemically induce hypoxia (stabilizing HIF-1α) alongside a Dual-Luciferase reporter system. The Firefly luciferase is driven by Hypoxia Response Elements (HRE), while Renilla luciferase is constitutively expressed. Normalizing Firefly against Renilla intrinsically corrects the data for any minor cytotoxic effects.

  • Co-transfect HCT116 cells with an HRE-driven Firefly luciferase plasmid and a CMV-driven Renilla luciferase control plasmid.

  • After 24 hours, pre-treat the cells with 10 µM of the target compounds (M2, N3b, M3, M4) for 1 hour.

  • Induce chemical hypoxia by adding 100 µM CoCl2 to the media. Incubate for 16 hours.

  • Lyse the cells using Passive Lysis Buffer.

  • Quantify luminescence sequentially using a Dual-Luciferase Assay System. Express results as the ratio of Firefly to Renilla luminescence.

Workflow Culture HCT116 Cell Culture Split Split into Parallel Assays Culture->Split Tox WST-1 Assay (Measure Cytotoxicity) Split->Tox HIF CoCl2 Induction + Dual Luciferase Reporter Split->HIF Validate Normalize Reporter Signal Against Viability Tox->Validate HIF->Validate

Self-validating experimental workflow for distinguishing efficacy from cytotoxicity.

Conclusion for Drug Developers

When optimizing the 6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine scaffold, the 7-position is the critical determinant of the therapeutic window. Maintaining a small aliphatic group (methyl or ethyl) preserves the molecule's ability to act as a targeted, non-toxic modulator of gene expression (HIF-1α and HIV-1 LTR). Expanding this position with bulky aromatic rings (benzyl) entirely abolishes targeted activity and transforms the scaffold into a direct cytotoxic agent. Furthermore, the thioether moieties must be protected from oxidation to maintain any biological efficacy.

References
  • Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction Source: Carcinogenesis (Oxford Academic) URL:[Link]

  • Inhibition of human immunodeficiency virus type 1 replication by 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, an in vivo metabolite of oltipraz Source: Molecular Pharmacology (PubMed / NIH) URL:[Link]

Sources

Validation

Benchmarking 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine Against Standard HIF-1α Inhibitors

Executive Summary The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in modern medicinal chemistry, yielding a diverse array of bioactive molecules. Among its most pharmacologically significant derivatives is 7-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in modern medicinal chemistry, yielding a diverse array of bioactive molecules. Among its most pharmacologically significant derivatives is 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine , widely recognized in literature as Oltipraz metabolite M2 . Originally identified as an in vivo rearranged metabolite of the chemopreventive agent Oltipraz, M2 has emerged as a potent, orally active inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and a dual activator of AMP-activated protein kinase (AMPK).

For researchers and drug development professionals targeting tumor hypoxia, angiogenesis, or metabolic disorders (such as hepatic steatosis), benchmarking M2 against established HIF-1α inhibitors—namely PX-478 and YC-1 —is critical. This guide dissects the mechanistic divergence of these compounds and provides self-validating experimental workflows to accurately evaluate their performance in preclinical models.

Mechanistic Divergence: The "Why" Behind the Phenotype

As an application scientist, I frequently observe researchers misinterpreting HIF-1α inhibition assays because they assume all inhibitors act via direct protein degradation. The causality of inhibition dictates the required experimental readout.

  • M2 (7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine): Unlike classical degraders, M2 operates post-transcriptionally. It facilitates the maturation of microRNAs 199a-5p and 20a . These miRNAs bind to the 3'-untranslated region (UTR) of HIF-1α mRNA, repressing its de novo synthesis without altering mRNA abundance or ubiquitination rates. Furthermore, M2 uniquely triggers AMPK activation, driving mitochondrial fuel oxidation and inhibiting lipogenesis .

  • PX-478: This standard inhibitor acts at multiple pre-translational and post-translational levels, decreasing HIF-1α transcription and translation while inhibiting de-ubiquitination to favor rapid protein degradation .

  • YC-1: YC-1 primarily disrupts the protein-protein interaction between the HIF-1α C-terminal transactivation domain (C-TAD) and the p300/CBP co-activator, effectively silencing hypoxic gene transcription without necessarily clearing the HIF-1α protein immediately .

MechanisticPathway M2 7-Methyl-6,8-bis(methylthio) pyrrolo(1,2-a)pyrazine (M2) miRNA miRNA 199a-5p & 20a M2->miRNA Induces AMPK AMPK Activation M2->AMPK Activates PX478 PX-478 (Standard Inhibitor) HIF_mRNA HIF-1α mRNA PX478->HIF_mRNA Decreases Transcription HIF_Protein HIF-1α Protein PX478->HIF_Protein Inhibits De-ubiquitination YC1 YC-1 (Standard Inhibitor) p300 p300 Co-activator YC1->p300 Blocks HIF-1α Binding miRNA->HIF_Protein Blocks Translation Transcription Hypoxic Gene Transcription (VEGF, GLUT1) AMPK->Transcription Metabolic Reprogramming HIF_mRNA->HIF_Protein Translation HIF_Protein->p300 Binds p300->Transcription Promotes

Caption: Mechanistic divergence of Oltipraz M2 versus standard HIF-1α inhibitors PX-478 and YC-1.

Quantitative Data & Performance Benchmarking

To objectively compare these compounds, we must look beyond basic IC50 values and evaluate their systemic effects. The table below summarizes the pharmacological profiles of M2, PX-478, and YC-1 based on established literature .

CompoundPrimary Mechanism of ActionTarget SpecificityCellular IC50 (HIF-1α)Secondary Metabolic Effects
7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine (M2) miRNA 199a-5p/20a inductionPost-transcriptional~10-20 µMDual AMPK activation; robustly inhibits hepatic lipogenesis.
PX-478 Suppresses transcription & translationPre-translational~20-30 µMDecreases glucose uptake; radiosensitizer.
YC-1 Inhibits p300 recruitmentPost-translational~1-5 µMActivates soluble guanylyl cyclase (sGC); anti-platelet aggregation.

Application Scientist Insights: Causality in Experimental Design

When designing an assay to benchmark M2 against PX-478 or YC-1, the method of hypoxia induction is the most common point of failure.

Many researchers use chemical mimetics like Cobalt Chloride (CoCl₂) to induce hypoxia. CoCl₂ works by directly inhibiting Prolyl Hydroxylase Domain (PHD) enzymes, forcibly stabilizing the HIF-1α protein. While this is acceptable for testing downstream degraders or p300 blockers like YC-1, it can bypass the upstream metabolic and miRNA-driven pathways utilized by M2. To accurately benchmark M2, you must use a physical hypoxia chamber (1% O₂) to preserve the natural cellular oxygen-sensing cascade and metabolic feedback loops.

Furthermore, a self-validating protocol must decouple transcriptional suppression from post-translational degradation. If you only run a Western blot, you will see HIF-1α depletion for both M2 and PX-478, but you will completely miss how they achieved it.

Self-Validating Experimental Protocols

The following multiplexed workflow ensures a rigorous, artifact-free comparison of these inhibitors.

ExperimentalWorkflow Step1 1. Cell Culture (HCT116 Cells) Step2 2. Hypoxia Induction (1% O2 Incubator) Step1->Step2 Step3 3. Inhibitor Dosing (M2, PX-478, YC-1) Step2->Step3 Readout1 4a. RT-qPCR (miRNA Levels) Step3->Readout1 Transcriptional Readout2 4b. Western Blot (HIF-1α & p-AMPK) Step3->Readout2 Protein/Metabolic Readout3 4c. Reporter Assay (HRE Activity) Step3->Readout3 Functional

Caption: Self-validating multiplexed workflow for benchmarking HIF-1α inhibitors.

Step-by-Step Methodology:

Step 1: Cell Culture & Plating

  • Seed HCT116 (human colon carcinoma) cells at a density of 2×105 cells/well in 6-well plates using McCoy’s 5A medium supplemented with 10% FBS.

  • Allow cells to adhere overnight under standard normoxic conditions (20% O₂, 5% CO₂, 37°C).

Step 2: Hypoxic Conditioning & Dosing

  • Pre-treat the cells with the inhibitors: M2 (10-30 µM), PX-478 (20 µM), YC-1 (5 µM), or a DMSO vehicle control (final concentration <0.1%).

  • Immediately transfer the plates to a hypoxia incubator chamber purged with a certified gas mixture of 1% O₂, 5% CO₂, and 94% N₂.

  • Incubate for 12–16 hours. Crucial Note: Do not open the chamber during this period, as reoxygenation degrades HIF-1α with a half-life of less than 5 minutes.

Step 3: Multiplexed Mechanistic Readouts

  • Readout A (RT-qPCR for miRNA): Extract total RNA using a Trizol-based method. Perform stem-loop RT-qPCR specifically targeting miR-199a-5p and miR-20a. Expected Result: Only M2 will show a statistically significant upregulation of these miRNAs.

  • Readout B (Western Blotting): Lyse cells directly in the hypoxia chamber (or immediately on ice) using RIPA buffer supplemented with protease and phosphatase inhibitors. Probe for HIF-1α, p-AMPK (Thr172), and total AMPK. Expected Result: M2 and PX-478 will show depleted HIF-1α bands; only M2 will show elevated p-AMPK.

  • Readout C (HRE-Luciferase Reporter): Transfect cells with a Hypoxia Response Element (HRE) reporter plasmid 24 hours prior to Step 1. Measure luminescence post-treatment. Expected Result: All three compounds will show reduced HRE activity, validating their functional efficacy despite divergent upstream mechanisms.

References

  • Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction. Carcinogenesis (Oxford Academic).[Link][1]

  • Small-Molecule Modulators of the Hypoxia-Inducible Factor Pathway: Development and Therapeutic Applications. Journal of Medicinal Chemistry (ACS Publications).[Link][2]

  • Cancer Cell Metabolism in Hypoxia: Role of HIF-1 as Key Regulator and Therapeutic Target. International Journal of Molecular Sciences (NCBI/PubMed).[Link][3]

  • Pharmacokinetics of oltipraz and its major metabolite (RM) in patients with liver fibrosis or cirrhosis: relationship with suppression of circulating TGF-beta1. PubMed.[Link][4]

Sources

Safety & Regulatory Compliance

Safety

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams and laboratory managers on the safe handling of complex heterocyclic thioethers. 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and laboratory managers on the safe handling of complex heterocyclic thioethers. 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine (CAS: 84201-40-1), widely known in pharmacological literature as Oltipraz Metabolite M2 , is a highly bioactive synthetic intermediate and in vivo metabolite.

While it is highly valued for its potent inhibition of hypoxia-inducible factor-1α (HIF-1α) and its ability to suppress HIV-1 replication, its unique molecular architecture—a pyrrolopyrazine core flanked by two electron-rich methylthio groups—presents specific physicochemical challenges. Improper handling or disposal can lead to exothermic oxidation reactions or the release of toxic sulfur oxides ( SOx​ ).

This guide provides a self-validating, step-by-step operational framework designed to ensure scientific integrity, regulatory compliance, and maximum laboratory safety.

Physicochemical Hazard Profiling & Causality

Before manipulating M2, it is critical to understand how its molecular structure dictates its physical behavior and hazard profile. The presence of two thioether linkages makes this molecule highly susceptible to oxidation, which dictates our storage and waste segregation strategies.

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational Causality & Handling Impact
CAS Number 84201-40-1Unique identifier required for SDS tracking and environmental waste manifesting 1.
Molecular Weight 224.35 g/mol Essential for precise molarity calculations in quantitative in vitro assays 2.
LogP (XLogP3) ~3.1Highly lipophilic; necessitates the use of organic solvents (e.g., DMSO) for stock solutions.
Polar Surface Area 67.9 ŲOptimal for membrane permeability; mandates strict PPE (nitrile gloves) to prevent dermal absorption.
GHS Hazards H315, H319Causes skin and serious eye irritation; requires handling within a certified chemical fume hood 1.

Biological Context & Mechanism of Action

Understanding the biological mechanism of M2 reinforces the necessity for proper containment. Accidental exposure can lead to unintended modulation of cellular transcription factors. M2 actively increases the levels of precursor microRNAs (miRNAs) 199a-5p and 20a, which subsequently repress the de novo synthesis of HIF-1α, a critical factor in tumor angiogenesis 3.

G Oltipraz Oltipraz (Chemopreventive Prodrug) M2 Metabolite M2 7-Methyl-6,8-bis(methylthio)... (CAS: 84201-40-1) Oltipraz->M2 In vivo Metabolism miRNA Upregulation of miRNAs 199a-5p & 20a M2->miRNA Facilitates Maturation HIF1A Inhibition of HIF-1α (De Novo Synthesis Blocked) miRNA->HIF1A Represses Translation Tumor Suppression of Tumor Angiogenesis & Invasion HIF1A->Tumor Downstream Effect

Figure 1: Pharmacological pathway of M2 leading to HIF-1α inhibition.

Operational Handling & Reagent Preparation

To ensure scientific reproducibility and operator safety, follow this self-validating workflow for reagent preparation.

Step-by-Step Methodology:

  • Environmental Control: Weigh the solid M2 powder exclusively inside a calibrated Class II biological safety cabinet or a chemical fume hood.

    • Causality: The compound is a documented irritant, and fine powders can easily aerosolize during transfer, posing an inhalation risk.

  • Solvent Dissolution: Dissolve the solid in anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM to 50 mM).

    • Causality: With a LogP of ~3.1, M2 is highly hydrophobic. Attempting to dissolve it directly in aqueous buffers will result in immediate precipitation, ruining quantitative assays.

  • Inert Storage: Aliquot the stock solution into amber glass vials, purge the headspace with argon or nitrogen gas, and store at -20°C.

    • Causality: The methylthio (-SCH3) groups are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, which prematurely converts M2 into its sulfinyl derivatives (Metabolites M3 and M4).

    • Self-Validation Step: A stable, clear, and colorless to pale-yellow solution upon thawing indicates successful preservation. Any cloudiness upon dilution into aqueous media (below 1% DMSO final concentration) indicates crashed-out compound.

Proper Disposal Procedures (Core Directive)

The disposal of 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine must be meticulously managed. Because it is a sulfur-containing organic compound, standard solvent disposal methods are insufficient and potentially dangerous.

Step-by-Step Liquid Waste Segregation:

  • Dedicated Containment: Designate a specific High-Density Polyethylene (HDPE) waste carboy explicitly labeled as "Non-Halogenated Organic Waste - Sulfur Containing."

  • Oxidizer Exclusion (Critical): NEVER mix M2 waste with strong laboratory oxidizers (e.g., hydrogen peroxide, nitric acid, perchlorates).

    • Causality: The thioether linkages in M2 will undergo rapid, highly exothermic oxidation to sulfoxides and sulfones if exposed to strong oxidizers. In a closed waste carboy, this can generate enough gas and heat to cause a catastrophic container rupture.

  • Transfer: Pour DMSO/M2 liquid waste into the designated carboy using a funnel. Cap tightly immediately after use to prevent the release of volatile sulfurous odors.

Step-by-Step Solid Waste & Spill Decontamination:

  • Solid Consumables: Place all contaminated pipette tips, microcentrifuge tubes, and weigh boats into a puncture-resistant, chemical solid waste bin lined with a compatible poly-bag.

  • Spill Response: In the event of a powder spill, do NOT use water initially. Cover the spill with an inert, non-combustible absorbent like dry sand or vermiculite.

    • Causality: Sweeping dry powder directly can aerosolize the irritant. Vermiculite physically traps the powder without reacting with it.

  • Chemical Decontamination: After mechanical removal of the absorbent, wash the affected surface with a mild 10% sodium hypochlorite (bleach) solution, followed by soap and water.

    • Causality: Mild bleach safely and deliberately oxidizes residual trace thioethers into more water-soluble, less volatile sulfonate derivatives, which can then be easily wiped away.

    • Self-Validation Step: The complete absence of residual sulfurous odor confirms the successful oxidation and removal of the thioether compound.

  • Final Disposition: All collected M2 waste must be handed over to an EPA/RCRA-approved (or local equivalent) waste management facility for high-temperature incineration .

    • Causality: Incineration must occur at facilities equipped with SOx​ scrubbers to capture and neutralize the sulfur dioxide gas generated during the combustion of the methylthio groups, preventing environmental acid rain formation.

WasteFlow Start M2 Waste Generation Decision Waste State? Start->Decision Liquid Liquid Solutions (e.g., DMSO, MeOH) Decision->Liquid Dissolved Solid Solid Contaminants (Tips, Tubes, PPE) Decision->Solid Dry/Trace Segregation Non-Halogenated Sulfur-Containing Waste Liquid->Segregation HDPE Container Incineration High-Temp Incineration (with SOx Scrubbers) Solid->Incineration Bio/Chem Solid Bin Segregation->Incineration EPA/RCRA Regulated

Figure 2: Standardized laboratory disposal workflow for sulfur-containing waste.

Comprehensive References

  • PubChem (National Institutes of Health). "7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine | C10H12N2S2 | CID 128585 - PubChem." NIH. Available at:[Link]

  • Oxford Academic. "Hypoxia-inducible factor-1α inhibition by a pyrrolopyrazine metabolite of oltipraz as a consequence of microRNAs 199a-5p and 20a induction." Carcinogenesis, Volume 33, Issue 4, April 2012. Available at:[Link]

  • PubMed (National Institutes of Health). "Pharmacokinetics of oltipraz and its major metabolite (RM) in patients with liver fibrosis or cirrhosis: relationship with suppression of circulating TGF-beta1." Journal of Clinical Pharmacology, 2010. Available at:[Link]

Sources

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7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
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7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
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